2,3-Dichlorophenylboronic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKXPOMOYDGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370431 | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-74-3 | |
| Record name | (2,3-Dichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151169-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2,3-Dichlorophenylboronic Acid (CAS No. 151169-74-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds. This capability is crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Furthermore, recent studies have highlighted its role as a precursor for the development of potent enzyme inhibitors, making it a valuable scaffold for drug discovery programs. This guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound.
Physicochemical and Safety Data
The key properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 151169-74-3 |
| Molecular Formula | C₆H₅BCl₂O₂ |
| Molecular Weight | 190.82 g/mol |
| Appearance | White to off-white or light yellow powder/crystals[1][2][3] |
| Melting Point | 125 °C (decomposes)[4] |
| Purity (Typical) | ≥97% (HPLC)[3] |
| InChI Key | TYIKXPOMOYDGCS-UHFFFAOYSA-N[2][3][4] |
| SMILES | OB(O)c1cccc(Cl)c1Cl[2][4] |
| Storage Conditions | Store at -20°C for long-term stability[1] |
| Safety Information | Personal Protective Equipment: Eyeshields, gloves, N95 dust mask[4] |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the formation of a Grignard reagent from 1-bromo-2,3-dichlorobenzene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Experimental Protocol:
-
Grignard Reagent Formation: To a dry three-necked flask under an argon atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution becomes acidic (pH ~2). The mixture is then stirred for 1 hour at room temperature. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.
Caption: Synthesis workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. A representative protocol for its use in the synthesis of a complex heterocyclic compound is provided below, based on a literature procedure.[4][5]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a substituted brominated pyrrolotriazine, 1.0 equivalent), this compound (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes. To this mixture, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 10-12 hours.
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein that plays a role in various cellular processes, including proliferation and survival.[6] Hyperactivation of the SHP2 pathway is implicated in various cancers and developmental disorders.[5] Consequently, SHP2 has emerged as a significant target for therapeutic intervention.
This compound has been identified as a key building block for the synthesis of potent and selective allosteric inhibitors of SHP2.[5][7] While the compound itself is noted to inhibit SHP2 in vitro, its primary value lies in its incorporation into more complex molecules that exhibit high inhibitory activity.[7] For example, a potent SHP2 allosteric inhibitor, PB17-026-01, was synthesized using this compound as a key reactant in a Suzuki-Miyaura coupling step.[5] This derivative demonstrated an IC₅₀ value of 38.9 nM against SHP2, highlighting the importance of the 2,3-dichlorophenyl moiety for potent inhibition.[5]
The SHP2 protein is a key component of the RAS-MAPK signaling pathway. Its inhibition can block downstream signaling that promotes cell growth and survival, making it an attractive strategy for cancer therapy.
Caption: Role of SHP2 in the RAS-MAPK pathway and the point of inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP2119697A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichlorophenylboronic acid, a versatile reagent in organic synthesis and a compound of interest in biochemical research. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and illustrates relevant biochemical pathways.
Core Properties of this compound
This compound is an organoboron compound that is a derivative of phenylboronic acid. It is a white to off-white solid at room temperature and is utilized in a variety of chemical transformations.[1]
Physicochemical and Safety Data
The key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Weight | 190.82 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₅BCl₂O₂ | [1][2][3][5] |
| CAS Number | 151169-74-3 | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥99.0% | [1] |
| InChI Key | TYIKXPOMOYDGCS-UHFFFAOYSA-N | [6] |
| SMILES | OB(O)c1cccc(Cl)c1Cl | [4] |
| Storage | Store at -20°C for long-term stability. | [1] |
Safety Information:
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Key Applications and Experimental Protocols
This compound is a valuable reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. It also exhibits interesting biological activity as a phosphatase inhibitor.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and arylboronic acids are key substrates in this transformation. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of 1,4-dioxane under an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Inhibition of SHP2 Phosphatase
This compound has been identified as an inhibitor of the SHP2 protein kinase. SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, differentiation, and survival.[7][8] Inhibition of SHP2 can lead to the induction of apoptosis (programmed cell death), making it a target of interest in cancer research.[9][10]
This protocol outlines a general method for assessing the inhibitory activity of this compound against SHP2 in a laboratory setting.
Materials:
-
Recombinant human SHP2 enzyme
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to test a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add the SHP2 enzyme to the assay buffer.
-
Inhibitor Incubation: Add the diluted this compound solutions to the wells containing the enzyme. Include a control group with the solvent only (no inhibitor). Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm using a microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for 15-30 minutes. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Conclusion
This compound is a chemical compound with significant utility for professionals in research and drug development. Its role as a reactant in the versatile Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex molecules. Furthermore, its inhibitory action on the SHP2 phosphatase highlights its potential as a tool for investigating cellular signaling pathways and as a starting point for the development of novel therapeutic agents. The data and protocols provided in this guide are intended to facilitate the effective and safe use of this compound in a research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 151169-74-3 [sigmaaldrich.com]
- 5. SHP-2 tyrosine phosphatase inhibits p73-dependent apoptosis and expression of a subset of p53 target genes induced by EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and drug discovery. Its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Furthermore, recent studies have highlighted its potential as a bioactive molecule, specifically as an inhibitor of key signaling proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and logical workflows relevant to researchers in the chemical and biomedical sciences.
Core Chemical Properties
This compound is a white to off-white crystalline solid. As with many boronic acids, it may contain varying amounts of its anhydride, a boroxine.[1] The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity compared to unsubstituted phenylboronic acid.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BCl₂O₂ | [1] |
| Molecular Weight | 190.82 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 151169-74-3 | [1] |
| Melting Point | 125 °C (decomposes) | [2] |
| Boiling Point | Not applicable (decomposes) | N/A |
| pKa | ~7.26 (predicted for 3,4-isomer) | [2] |
| Solubility | Soluble in methanol | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in a research setting. The following sections provide representative experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through the lithiation of 1,2,3-trichlorobenzene followed by reaction with a trialkyl borate and subsequent acidic workup. This protocol is adapted from a known procedure for a similar isomer.
Materials:
-
1,2,3-Trichlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,2,3-trichlorobenzene (1 equivalent) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Extraction and Purification: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield this compound as a crystalline solid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the aryl halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: The degassed solvent mixture is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted three times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quality Control by HPLC and NMR
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Sample Preparation: The boronic acid is dissolved in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Boronic acids can form boroxine anhydrides, which can lead to complex NMR spectra. To obtain a clean spectrum of the monomeric acid, it is recommended to dissolve the sample in a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆.
-
¹H NMR: The aromatic protons will appear in the range of 7-8 ppm.
-
¹³C NMR: The carbon atoms of the phenyl ring will be observed in the aromatic region of the spectrum.
-
¹¹B NMR: A broad singlet is typically observed between 28 and 33 ppm.
Applications in Drug Discovery and Chemical Biology
Beyond its role in synthesis, this compound has been identified as a modulator of biological pathways.
Inhibition of SHP2 Phosphatase
This compound has been shown to be an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key signaling node that is implicated in various cellular processes, including cell growth and differentiation. It is a component of the RAS-MAPK signaling pathway, which is often hyperactivated in various cancers. Allosteric inhibition of SHP2 can lock the enzyme in an inactive conformation, thereby blocking downstream signaling.
Visualizations of Workflows and Pathways
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
SHP2 Signaling Pathway and Inhibition
The diagram below depicts a simplified representation of the RAS/MAPK signaling pathway, highlighting the role of SHP2 and the point of inhibition by a compound like this compound.
References
An In-depth Technical Guide to (2,3-Dichlorophenyl)boronic Acid for Researchers and Drug Development Professionals
IUPAC Name: (2,3-Dichlorophenyl)boronic acid
Abstract
(2,3-Dichlorophenyl)boronic acid is a synthetically versatile organoboron compound with significant applications in medicinal chemistry and drug development. Its utility primarily stems from its role as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures that are prevalent in many biologically active molecules. Furthermore, the (2,3-dichlorophenyl) moiety is a critical pharmacophore in the development of potent and selective allosteric inhibitors of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), a key regulator in oncogenic signaling pathways. This technical guide provides a comprehensive overview of (2,3-dichlorophenyl)boronic acid, including its physicochemical properties, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and its role in the inhibition of the SHP2 signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of (2,3-dichlorophenyl)boronic acid is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and biological protocols.
| Property | Value | Reference |
| IUPAC Name | (2,3-Dichlorophenyl)boronic acid | |
| Synonyms | 2,3-Dichlorobenzeneboronic acid, (2,3-Dichlorophenyl)dihydroxyborane | [1] |
| CAS Number | 151169-74-3 | [1] |
| Molecular Formula | C₆H₅BCl₂O₂ | [1] |
| Molecular Weight | 190.82 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 125 °C (decomposes) | [1] |
| SMILES | OB(O)c1cccc(Cl)c1Cl | [1] |
| InChI Key | TYIKXPOMOYDGCS-UHFFFAOYSA-N | [1] |
Synthesis of (2,3-Dichlorophenyl)boronic acid
The following protocol describes the synthesis of (2,3-dichlorophenyl)boronic acid from 1-bromo-2,3-dichlorobenzene via a Grignard reaction followed by quenching with a trialkyl borate.
Experimental Protocol:
Materials:
-
1-Bromo-2,3-dichlorobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining solution of 1-bromo-2,3-dichlorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield (2,3-dichlorophenyl)boronic acid as a white solid.
-
Caption: Synthesis of (2,3-Dichlorophenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
(2,3-Dichlorophenyl)boronic acid is a crucial reactant for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A prominent example is the synthesis of a precursor to the SHP2 inhibitor, SHP099.
Experimental Protocol: Synthesis of 3-Amino-6-(2,3-dichlorophenyl)pyrazine-2-carbonitrile
Materials:
-
(2,3-Dichlorophenyl)boronic acid
-
6-Chloro-3-aminopyrazine-2-carbonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add (2,3-dichlorophenyl)boronic acid (1.2 equivalents), 6-chloro-3-aminopyrazine-2-carbonitrile (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 3-amino-6-(2,3-dichlorophenyl)pyrazine-2-carbonitrile.
-
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Role in SHP2 Inhibition and Signaling Pathways
(2,3-Dichlorophenyl)boronic acid is a key component in the structure of SHP099, a potent and selective allosteric inhibitor of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.
SHP2, in its basal state, exists in an auto-inhibited conformation. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates its substrates, leading to the activation of the RAS-ERK pathway and promoting cell proliferation and survival. SHP099 and its analogs, containing the 2,3-dichlorophenyl moiety, bind to an allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
Experimental Protocol: SHP2 Phosphatase Activity Assay
This protocol describes a biochemical assay to determine the inhibitory activity of compounds against SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant full-length wild-type SHP2 enzyme
-
Activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT)
-
Test compound (e.g., SHP099) dissolved in DMSO
-
Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate, DiFMUP)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the SHP2 enzyme in the assay buffer.
-
Add the activating phosphopeptide to the diluted enzyme solution.
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
-
Reaction:
-
Add the diluted enzyme solution to the wells of a 384-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.
-
-
Assay Initiation and Measurement:
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically using a plate reader (e.g., excitation at 358 nm and emission at 450 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: SHP2 Signaling Pathway and Point of Inhibition.
Conclusion
(2,3-Dichlorophenyl)boronic acid is a valuable and versatile reagent for drug discovery and development. Its utility in the robust and widely applicable Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecular architectures. Furthermore, its integral role in the design of potent allosteric SHP2 inhibitors highlights its importance in the development of targeted cancer therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
References
A Technical Guide to the Physical Characteristics of 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2,3-Dichlorophenylboronic acid, a versatile reagent in organic synthesis. This document consolidates key data, outlines general experimental methodologies for its characterization, and presents logical workflows for its application.
Core Physical and Chemical Data
This compound is a substituted phenylboronic acid that serves as a crucial building block in various chemical reactions, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its physical properties are critical for its handling, storage, and reactivity.
Summary of Physical Properties
The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that variations in reported values, particularly the melting point, may arise from the presence of its anhydride form.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BCl₂O₂ | [3][4][5] |
| Molecular Weight | 190.82 g/mol | [1][3][4] |
| Appearance | White to off-white, light yellow, or light orange solid (powder or crystals) | [2][3][4][5] |
| Melting Point | 125 °C (decomposes) or 92 - 102 °C | [1][6] |
| Solubility (calculated) | 0.572 mg/mL (0.003 mol/L) | [7] |
Experimental Protocols
Determination of Physical Appearance
-
Objective: To visually inspect and describe the physical state, color, and form of the substance.
-
Apparatus: A clean, dry watch glass or vial; spatula.
-
Procedure:
-
A small, representative sample of this compound is placed on a clean, dry watch glass using a spatula.
-
The sample is observed under adequate lighting against both a white and a dark background to accurately determine its color.
-
The form of the solid is noted (e.g., crystalline, amorphous powder). If crystalline, the general shape of the crystals can be described.
-
Observations are recorded.
-
Determination of Melting Point
-
Objective: To determine the temperature range over which the solid melts.
-
Apparatus: Melting point apparatus, capillary tubes, sample of this compound.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
-
For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.
-
Determination of Solubility
-
Objective: To determine the solubility of the compound in a specific solvent.
-
Apparatus: Analytical balance, volumetric flasks, vials, magnetic stirrer and stir bars, filtration apparatus.
-
Procedure (for quantitative determination):
-
A known volume of the desired solvent (e.g., water, ethanol) is placed in a vial equipped with a magnetic stir bar.
-
The temperature of the solvent is equilibrated to the desired temperature (e.g., 25 °C).
-
Small, accurately weighed portions of this compound are added to the solvent while stirring.
-
The additions continue until a saturated solution is formed, indicated by the persistence of undissolved solid.
-
The mixture is stirred for an extended period to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
A known aliquot of the clear, saturated solution is taken, and the solvent is evaporated.
-
The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L or mol/L).
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Reversible formation of the trimeric anhydride (boroxine) from this compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound 151169-74-3 [sigmaaldrich.com]
- 2. This compound (contains varying amounts o… [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
solubility of 2,3-Dichlorophenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2,3-Dichlorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organoboron compound with the chemical formula C₆H₅BCl₂O₂. It serves as a crucial reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] These reactions are fundamental in the development of complex molecules, including pharmaceuticals and agrochemicals.[2][3] The efficiency and success of such synthetic transformations are highly dependent on the solubility of the reagents in the chosen solvent system. An understanding of the solubility of this compound is therefore critical for reaction optimization, purification, and formulation development.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, it details a standard experimental protocol for determining solubility and provides visualizations of the experimental workflow and a key chemical reaction where this compound is utilized.
Solubility Profile
The solubility of arylboronic acids is influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[4] Generally, boronic acids are more soluble in polar organic solvents and have low solubility in nonpolar hydrocarbon solvents.[5][6]
Qualitative Solubility of this compound
Publicly available data on the solubility of this compound is limited to qualitative descriptions.
| Solvent | Solubility |
| Methanol | Soluble[1] |
Quantitative Solubility of Phenylboronic Acid (Analogous Compound)
In the absence of specific quantitative data for this compound, the solubility of its parent compound, phenylboronic acid, provides a useful baseline. The addition of two chlorine atoms to the phenyl ring is expected to alter its solubility characteristics.
Table 1: Quantitative Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 10 g/L[7][8] | 20 |
| Water | 1.9 g/100g [6][9] | 20 |
| Water | 2.5 g/100g [9] | 25 |
| Methanol | 33.3 mg/mL[10] | Not Specified |
| Methanol | Slightly Soluble[11][12] | Not Specified |
| Diethyl Ether | Soluble[7] | Not Specified |
| Ethanol | Soluble[7] | Not Specified |
| Chloroform | Slightly Soluble[11][12] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[11][12] | Not Specified |
| Hexanes | Poorly Soluble[7] | Not Specified |
| Carbon Tetrachloride | Poorly Soluble[7] | Not Specified |
Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Solvents at Different Temperatures
This table, presenting data for analogs of phenylboronic acid, illustrates the temperature-dependent nature of boronic acid solubility.[4][13]
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.040 | 0.006 | 0.005 |
| 303.15 | 0.065 | 0.010 | 0.008 | |
| 313.15 | 0.100 | 0.017 | 0.014 | |
| 323.15 | 0.150 | 0.028 | 0.023 | |
| Methylcyclohexane | 293.15 | 0.0010 | 0.0004 | 0.0003 |
| 303.15 | 0.0018 | 0.0007 | 0.0006 | |
| 313.15 | 0.0032 | 0.0012 | 0.0010 | |
| 323.15 | 0.0055 | 0.0020 | 0.0017 |
Data for isobutoxyphenylboronic acid isomers is presented as an illustrative example of temperature-dependent solubility for substituted phenylboronic acids.[4]
Experimental Protocol for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5][6][13] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4]
Materials and Equipment
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a light source and detector
-
Heating/cooling circulator
Procedure
-
Sample Preparation: Accurately weigh this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a precisely known composition.[4]
-
Heating and Stirring: Place the vessel in the heating/cooling circulator and begin vigorous stirring. The mixture is then heated at a slow, constant rate (e.g., 0.3 K/h).[4]
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample with a luminance probe.[4][5][6]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This is marked by a sharp increase in light transmission.[4]
-
Data Compilation: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).
Visualizations
Experimental Workflow
The following diagram illustrates the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic solubility determination method.
Application in Suzuki-Miyaura Coupling
This compound is a key reactant in Suzuki-Miyaura coupling reactions. The solubility of the boronic acid in the reaction solvent is crucial for the reaction to proceed efficiently. The catalytic cycle for this reaction is shown below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction typically involves three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[14][15][16]
Conclusion
References
- 1. 151169-74-3 | CAS DataBase [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. d-nb.info [d-nb.info]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 12. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. byjus.com [byjus.com]
An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl structures, which are prevalent in many biologically active molecules. This technical guide provides a comprehensive overview of the structural information, synthesis, and key applications of this compound, with a particular focus on its emerging role in the development of targeted cancer therapies through the inhibition of the SHP2 protein tyrosine phosphatase. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction are provided, alongside a summary of its physicochemical properties.
Structural Information and Physicochemical Properties
This compound is a white to off-white crystalline solid. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.
| Property | Value | Reference |
| Chemical Formula | C₆H₅BCl₂O₂ | [1][2] |
| Molecular Weight | 190.81 g/mol | [1][2] |
| CAS Number | 151169-74-3 | [2] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 125 °C (decomposes) | [2] |
| SMILES | OB(O)c1cccc(Cl)c1Cl | [1][2] |
| InChI | InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | [1][2] |
Synthesis of this compound
The synthesis of arylboronic acids is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a detailed experimental protocol adapted from established procedures for the synthesis of similar substituted phenylboronic acids.
Experimental Protocol: Synthesis via Grignard Reagent
Materials:
-
1,2,3-Trichlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1,2,3-trichlorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 1,2,3-trichlorobenzene solution to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining 1,2,3-trichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white to off-white solid.
-
dot
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl scaffolds found in many pharmaceuticals and materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
dot
Caption: The Suzuki-Miyaura catalytic cycle.
Role in Drug Development: Inhibition of SHP2 Phosphatase
Recent research has highlighted the critical role of the 2,3-dichlorophenyl moiety in the design of potent and selective allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[3][4] SHP2 is a key signaling node that positively regulates the RAS/MAPK pathway, which is frequently hyperactivated in various cancers.[3][4]
Mechanism of SHP2 Inhibition
Allosteric SHP2 inhibitors containing the 2,3-dichlorophenyl group bind to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains of the enzyme in its inactive conformation.[4] This binding stabilizes the auto-inhibited state of SHP2, preventing its activation and subsequent downstream signaling.
The 2,3-dichlorophenyl moiety plays a crucial role in this interaction by occupying a hydrophobic region of the binding pocket and forming key interactions with amino acid residues such as Leu254, Gln257, Pro491, and Gln495 in the PTP domain.[4] These interactions contribute significantly to the high affinity and selectivity of these inhibitors.
The SHP2 Signaling Pathway
SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, SHP2 is recruited to phosphorylated receptors or docking proteins, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is central to cell proliferation, differentiation, and survival. Dysregulation of the SHP2-MAPK pathway is a hallmark of many cancers, making SHP2 an attractive therapeutic target.
dot
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in organic chemistry with significant potential in drug discovery. Its role in the synthesis of complex biaryl molecules via the Suzuki-Miyaura coupling is well-established. Furthermore, its recent emergence as a key pharmacophore in the development of allosteric SHP2 inhibitors for cancer therapy underscores its importance to the scientific community. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and it is hoped that the detailed protocols will facilitate further research and innovation in this exciting area.
References
Commercial Availability and Applications of 2,3-Dichlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Furthermore, recent studies have highlighted its potential as a modulator of key cellular signaling pathways, opening new avenues for its application in drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for its use in Suzuki-Miyaura coupling, and its role as an inhibitor of the SHP2 protein kinase signaling pathway.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity and available quantities vary by supplier, catering to a range of research and development needs. Below is a summary of offerings from prominent vendors.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| SNC | GOOD FORTUNE | ≥99.00% | Bulk | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 |
| China Skyrun Industrial Co., Ltd. | Industrial Grade, Medical Grade | Bulk | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 | 125 (dec.) |
| Chem-Impex | ≥97% (NMR) | Custom | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 | - |
| MedChemExpress | 99.92% (HPLC) | 10g, 25g, 50g | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 | - |
| Thermo Scientific Chemicals | 97% | 5g, 25g | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 | - |
| Biosynth | - | 25g, 50g, 100g, 250g, 500g | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 | - |
| Sigma-Aldrich | 97% | Custom | 151169-74-3 | Cl₂C₆H₃B(OH)₂ | 190.82 | - |
| TCI | >97.0% (T) | 5g, 25g | 151169-74-3 | C₆H₅BCl₂O₂ | 190.81 | - |
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Appearance | White to off-white or light yellow to light orange powder/crystals | [1] |
| Water Solubility | Soluble in methanol | [2][3] |
| Storage | Store at <-15°C, keep container well closed | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P501 | [4] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. This protocol is adapted from a general method for the synthesis of biaryl analogs and can be applied to the reaction of this compound with an aryl bromide.[3]
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Substituted aryl bromide
-
Palladium(II) hydroxide (Pd(OH)₂)
-
Potassium phosphate (K₃PO₄)
-
Ethanol
-
Deionized water
-
Toluene or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aryl bromide (1.0 eq), this compound (1.0-1.2 eq), potassium phosphate (2.0 eq), and palladium(II) hydroxide (as catalyst, typically 1-5 mol%).
-
Solvent Addition: Add a 3:1 mixture of ethanol and water to the flask. The volume should be sufficient to dissolve the reactants and facilitate stirring.
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a preheated oil bath or on a heating mantle. Heat the reaction mixture to 65°C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and extract the product with an organic solvent such as toluene or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude biaryl product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Biological Activity: Inhibition of SHP2 Signaling Pathway
This compound has been identified as an inhibitor of the SHP2 protein kinase in vitro.[2] SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK pathway, which is often dysregulated in cancer. By inhibiting SHP2, this compound can disrupt these signaling cascades, leading to programmed cell death (apoptosis).
Figure 2: Inhibition of the SHP2 signaling pathway by this compound.
Workflow for Investigating SHP2 Inhibition:
Figure 3: Experimental workflow for characterizing SHP2 inhibition.
Conclusion
This compound is a commercially accessible and valuable reagent for synthetic and medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, its demonstrated activity as an inhibitor of the SHP2 protein kinase highlights its potential as a lead compound in the development of novel therapeutics, particularly in the area of oncology. The information and protocols provided in this guide serve as a comprehensive resource for researchers interested in utilizing this compound in their work.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,3-Dichlorophenylboronic acid, a versatile reagent in synthetic chemistry. It includes detailed physical and chemical properties, hazard identification, safe handling and storage procedures, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, this document outlines a key signaling pathway relevant to the application of this compound in drug discovery.
Compound Identification and Properties
This compound is a chlorinated organoboron compound widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151169-74-3 | [1] |
| Molecular Formula | C₆H₅BCl₂O₂ | [1] |
| Molecular Weight | 190.82 g/mol | [1] |
| Appearance | White to off-white solid (powder or crystals) | |
| Melting Point | 125 °C (decomposes) | [1] |
| Synonyms | (2,3-Dichlorophenyl)dihydroxyborane, 2,3-Dichlorobenzeneboronic acid | [1] |
Safety and Hazard Information
Understanding the potential hazards of this compound is crucial for its safe handling in a laboratory setting.
Table 2: Hazard Identification and Classification
| Hazard | Description | GHS Classification |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2 |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |
Toxicological Data:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
To minimize inhalation exposure, handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area, preferably a fume hood.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active compounds.[1] The following is a representative protocol for the coupling of this compound with an aryl bromide.
References
Spectroscopic Profile of 2,3-Dichlorophenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2,3-Dichlorophenylboronic acid (CAS No. 151169-74-3), a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.
Spectral Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. Due to the limited availability of public domain spectral data for this specific isomer, representative data from closely related dichlorophenylboronic acid isomers and general knowledge of arylboronic acid spectroscopy are included for comparative purposes.
¹H NMR Spectral Data
While a Certificate of Analysis for this compound confirms its ¹H NMR spectrum is "Consistent with structure," specific chemical shift and coupling constant data are not publicly available.[1] The expected spectrum would feature signals in the aromatic region, characteristic of a 1,2,3-trisubstituted benzene ring.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.2 - 7.8 | m | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
Note: The chemical shifts of the aromatic protons are expected to be complex due to the electron-withdrawing effects of the chlorine atoms and the boronic acid group. The boronic acid protons are typically broad and may exchange with water present in the solvent.
¹³C NMR Spectral Data
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-B | 130 - 135 (often broad or unobserved) |
| C-Cl | 132 - 138 |
| C-H | 128 - 135 |
Infrared (IR) Spectral Data
An Attenuated Total Reflectance (ATR) FT-IR spectrum for this compound is available in spectral databases, confirming its structure.[2] The characteristic absorption bands for arylboronic acids are presented below.
Table 3: Key IR Absorption Bands for Arylboronic Acids
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~1600 | C=C stretch (aromatic) | Medium |
| 1400 - 1310 | B-O stretch (asymmetric) | Strong |
| 1100 - 1000 | B-O-H bend | Medium |
| 800 - 700 | C-Cl stretch | Strong |
| ~750 | C-H bend (out-of-plane, ortho-disubstituted) | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of solid boronic acid samples.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR Method)
Objective: To obtain an FT-IR spectrum of solid this compound.
Materials:
-
This compound
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal using the ATR's pressure clamp.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.
Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Dawn of Dichlorophenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthesis of dichlorophenylboronic acids has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of these crucial chemical compounds, from their historical roots to their modern applications, complete with detailed experimental protocols and quantitative data.
Introduction: The Emergence of Arylboronic Acids
The journey into the world of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. However, it was the pioneering work of August Michaelis and his student, Robert Becker, in 1880 that laid the foundational groundwork for the synthesis of arylboronic acids, including the phenylboronic acid precursors to their dichlorinated counterparts. Their method, involving the reaction of organomercury compounds with boron trichloride, opened the door to a new class of organic compounds with immense synthetic potential. While the exact date for the first synthesis of a dichlorophenylboronic acid is not definitively documented in readily available literature, the groundwork laid by Michaelis and Becker paved the way for the exploration of substituted arylboronic acids in the late 19th and early 20th centuries.
Dichlorophenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with two chlorine atoms and a boronic acid functional group (-B(OH)₂). The position of the two chlorine atoms on the phenyl ring gives rise to six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenylboronic acid. These compounds have garnered significant interest in the scientific community, primarily for their role as versatile intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique electronic and structural properties also make them valuable scaffolds in the design of novel therapeutic agents and advanced materials.
Physicochemical Properties of Dichlorophenylboronic Acid Isomers
The physical and chemical properties of dichlorophenylboronic acid isomers are influenced by the substitution pattern of the chlorine atoms on the phenyl ring. These properties are crucial for their application in various chemical reactions and for understanding their biological activity. A summary of key physicochemical data is presented in the tables below.
Table 1: Physical Properties of Dichlorophenylboronic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 125 (dec.)[1] |
| 2,4-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 246-249 |
| 2,5-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 150 |
| 2,6-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 158-159 |
| 3,4-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 280-285[2] |
| 3,5-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 250[3] |
Note: Melting points can vary depending on the purity and the presence of the corresponding boroxine (anhydride).
Table 2: Spectroscopic Data (¹H and ¹³C NMR) of Dichlorophenylboronic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.26 (t, 1H), 7.59 (d, 1H), 7.85 (d, 1H) | 127.5, 130.5, 131.8, 133.0, 134.5, 137.9 |
| 2,4-Dichlorophenylboronic acid | 7.36 (dd, 1H), 7.52 (d, 1H), 7.89 (d, 1H) | 127.9, 130.3, 132.8, 135.4, 137.8, 138.5 |
| 2,5-Dichlorophenylboronic acid | 7.35 (d, 1H), 7.45 (dd, 1H), 7.90 (d, 1H) | 129.2, 130.8, 131.2, 132.7, 134.3, 135.9 |
| 2,6-Dichlorophenylboronic acid | 7.28-7.35 (m, 3H) | 128.0, 131.8, 135.2, 137.9 |
| 3,4-Dichlorophenylboronic acid | 7.49 (d, 1H), 7.71 (dd, 1H), 7.96 (d, 1H) | 127.4, 130.6, 131.5, 133.2, 136.4, 138.1 |
| 3,5-Dichlorophenylboronic acid | 7.55 (t, 1H), 7.75 (d, 2H) | 129.0, 133.5, 135.2, 138.8 |
Note: NMR data is typically recorded in DMSO-d₆ or CDCl₃ and chemical shifts can vary slightly based on solvent and concentration. The broad singlet for the B(OH)₂ protons is often not reported or is highly variable.
Key Experimental Protocols for Synthesis
The synthesis of dichlorophenylboronic acids is most commonly achieved through two primary methods: the Grignard reaction and organolithium chemistry. These methods offer reliable routes to various isomers with good to excellent yields.
Grignard Reaction Method (Example: Synthesis of 3,4-Dichlorophenylboronic Acid)
This method involves the formation of a Grignard reagent from a dihalobenzene, which then reacts with a trialkyl borate followed by hydrolysis.
Workflow for Grignard-based Synthesis
Detailed Protocol:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Initiation of Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 1-bromo-3,4-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
-
Grignard Reagent Formation: The remaining solution of 1-bromo-3,4-dichlorobenzene in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford pure 3,4-dichlorophenylboronic acid.
Organolithium Method (Example: Synthesis of 2,6-Dichlorophenylboronic Acid)
This method involves a halogen-metal exchange reaction using an organolithium reagent, followed by trapping with a borate ester. This is particularly useful for isomers that are difficult to prepare via the Grignard method.
Workflow for Lithiation-based Synthesis
Detailed Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.
-
Reaction Setup: The flask is charged with a solution of 1,3-dichloro-2-iodobenzene (1.0 equivalent) in anhydrous THF and cooled to -78 °C.
-
Lithiation: n-Butyllithium (1.1 equivalents, typically as a solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extraction and Isolation: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-dichlorophenylboronic acid.
Applications in Drug Discovery and Development
Dichlorophenylboronic acids are valuable building blocks in medicinal chemistry. The dichlorophenyl moiety can enhance the lipophilicity and metabolic stability of drug candidates, while the boronic acid group can act as a versatile handle for further functionalization or as a key pharmacophore that interacts with biological targets.
Inhibition of the Rho-ROCK Signaling Pathway
A significant area of interest is the development of boronic acid-based inhibitors for various enzymes. For instance, derivatives of phenylboronic acid have been shown to inhibit the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The Rho-ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in various diseases, including cancer, cardiovascular disorders, and glaucoma.
ROCK inhibitors can interfere with the catalytic activity of the kinase, preventing the phosphorylation of its downstream substrates, such as myosin light chain (MLC), thereby inhibiting actomyosin contractility. The boronic acid moiety can form a reversible covalent bond with a key serine residue in the active site of the kinase, mimicking the transition state of the phosphorylation reaction.
Simplified Rho-ROCK Signaling Pathway and Inhibition by a Boronic Acid Derivative
This guide provides a foundational understanding of dichlorophenylboronic acids, offering valuable insights for researchers engaged in organic synthesis and drug discovery. The detailed protocols and compiled data serve as a practical resource for the synthesis and application of this important class of compounds.
References
- 1. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]
- 2. EP2119697A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
An In-depth Technical Guide to the Potential Research Areas for 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Synthesis
2,3-Dichlorophenylboronic acid (Kas number: 151169-74-3) is an organic compound containing a boronic acid functional group attached to a dichlorinated phenyl ring.[1][2] This structure imparts a unique combination of reactivity and potential for biological interaction. Boronic acids are known to act as Lewis acids and can form reversible covalent complexes with diols, a key feature in their application as sensors.[3] They are also widely used in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[4]
While a specific, detailed protocol for the synthesis of this compound from a common starting material like 1,2,3-trichlorobenzene was not found in the immediate literature, a general and widely used method for the synthesis of arylboronic acids involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate followed by acidic hydrolysis. For instance, (3,4,5-trifluorophenyl)boronic acid is synthesized by first preparing the Grignard reagent from 1-bromo-3,4,5-trifluorobenzene and magnesium, which is then reacted with trimethyl borate, followed by treatment with aqueous ammonium chloride.[5] A similar approach starting from 1,2-dichloro-3-iodobenzene could be a viable route for the synthesis of this compound.
Established and Potential Research Areas
Enzyme Inhibition: A Focus on Phosphatases and Proteases
A significant area of interest for this compound lies in its potential as an enzyme inhibitor.
-
General Phosphatase Substrate/Inhibitor: Some sources describe this compound as a substrate for phosphatases.[2] However, specific kinetic data such as K_m and V_max values are not provided. The interaction of boronic acids with the active sites of phosphatases is a promising area for the development of novel inhibitors. Research in this area could involve kinetic studies to characterize the interaction of this compound with various phosphatases to determine if it acts as a substrate or an inhibitor and to quantify its potency.
-
Other Enzyme Systems: The broader class of boronic acid-containing compounds has been successfully developed as inhibitors for a variety of enzymes, including proteasomes and serine proteases.[8] This opens up the possibility of screening this compound and its derivatives against a panel of clinically relevant enzymes.
Antibacterial Drug Development
-
Determination of Antibacterial Spectrum and Potency: A crucial first step would be to determine the MIC of this compound against a panel of clinically relevant bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and erythromycin-resistant strains.
-
Mechanism of Action Studies: Investigating the mechanism by which this compound exerts its antibacterial effect is another important research avenue. Phenylboronic acid-functionalized nanoparticles have been shown to exhibit enhanced antibacterial action through membrane disruption by binding to cis-diol groups in lipopolysaccharides or teichoic acids on the bacterial surface.[9] It is plausible that this compound could share a similar mechanism.
Carbohydrate Sensing and Diagnostics
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use in carbohydrate sensing.[3][10] This has significant implications for the development of diagnostics, particularly for glucose monitoring.
-
Development of Fluorescent Probes: this compound can be incorporated into fluorescent molecules to create probes for saccharide detection. The binding of a saccharide to the boronic acid moiety can modulate the fluorescence properties of the probe through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3][6] Research in this area would involve the design and synthesis of novel fluorescent probes incorporating the this compound group and characterizing their sensing performance towards various saccharides.
Organic Synthesis and Materials Science
This compound is a valuable building block in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
-
Synthesis of Novel Biologically Active Molecules: As demonstrated by its use in the synthesis of SHP2 inhibitors, this compound can be used to introduce the 2,3-dichlorophenyl group into a wide range of molecular scaffolds.[6][7] This provides a tool for medicinal chemists to explore the impact of this specific substitution pattern on the biological activity of their compounds.
-
Development of Functional Materials: Boronic acid-functionalized materials are a growing area of research in materials science.[11] These materials can exhibit stimuli-responsive properties, for example, in response to changes in pH or the presence of specific analytes like glucose. Research could explore the incorporation of this compound into polymers and other materials to create novel sensors, drug delivery systems, or self-healing materials.[12]
Experimental Protocols
Synthesis of a SHP2 Inhibitor via Suzuki-Miyaura Coupling
The following protocol is adapted from the synthesis of the SHP2 inhibitor PB17-026-01, where this compound is a key reactant.[6][7]
-
Reaction: Suzuki-Miyaura cross-coupling of a suitable aryl or heteroaryl halide/triflate with this compound.
-
Reagents and Conditions:
-
Aryl/heteroaryl halide (1 equivalent)
-
This compound
-
Palladium catalyst: Pd(dppf)Cl_2 (palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
-
Base: K_3PO_4 (Potassium phosphate)
-
Solvent: Dioxane
-
Temperature: 90 °C
-
Reaction Time: 10 hours
-
-
Yield: The reported yield for the final coupling step in the synthesis of PB17-026-01 was 69.6%.[6][7]
General Protocol for Carbohydrate Sensing using a Boronic Acid-Based Fluorescent Probe
This protocol provides a general workflow for evaluating the saccharide sensing capabilities of a fluorescent probe functionalized with this compound.[6]
-
Materials:
-
Boronic acid-functionalized fluorescent probe
-
Buffer solution (e.g., phosphate or TRIS buffer at a specific pH)
-
Saccharide stock solutions (e.g., glucose, fructose)
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Prepare a working solution of the fluorescent probe in the buffer.
-
Prepare a series of saccharide solutions of varying concentrations in the same buffer.
-
Titrate the probe solution with increasing concentrations of the saccharide.
-
After each addition, record the fluorescence emission spectrum.
-
Analyze the changes in fluorescence intensity or wavelength to determine the binding affinity and selectivity of the probe for different saccharides.
-
Quantitative Data
The following table summarizes the available quantitative data related to this compound and its derivatives. It is important to note that specific inhibitory or kinetic data for the parent compound is currently lacking in the reviewed literature, highlighting a key area for future research.
| Compound/System | Parameter | Value | Reference |
| SHP2 Inhibition | |||
| PB17-026-01 (synthesized using this compound) | IC_50 against SHP2 | 38.9 nM | [6][7] |
| Suzuki-Miyaura Coupling | |||
| Synthesis of PB17-026-01 precursor | Yield | 69.6% | [6][7] |
| Antibacterial Activity | |||
| This compound | MIC against erythromycin-resistant bacteria | Data not available | [2] |
| Phosphatase Interaction | |||
| This compound | Kinetic parameters (K_m, V_max) | Data not available | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of SHP2 and its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biosynth.com [biosynth.com]
- 3. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid and its Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made it a valuable tool for the synthesis of complex organic molecules. Furthermore, its role as a precursor in the development of targeted therapeutics, notably as an allosteric inhibitor of the SHP2 phosphatase, has positioned it as a compound of high interest for drug discovery and development professionals.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its equilibrium with its anhydride form (a boroxine), detailed experimental protocols for its use and the formation of its anhydride, and a discussion of its application in targeting the SHP2 signaling pathway.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] It is important to note that commercial samples of this reagent often contain varying amounts of its corresponding cyclic anhydride, a triphenylboroxine. This is due to the inherent propensity of boronic acids to undergo dehydration. The presence of the anhydride can affect the material's physical properties, such as its melting point.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 151169-74-3 | [1][3][4] |
| Molecular Formula | C₆H₅BCl₂O₂ | [1][2] |
| Molecular Weight | 190.82 g/mol | [1][2][3] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 125 °C (decomposes) | [3] |
| Purity (HPLC) | >95% to 99.92% | [2] |
| SMILES | OB(O)c1cccc(Cl)c1Cl | [1][3] |
| InChI Key | DKYRKAIKWFHQHM-UHFFFAOYSA-N | [3] |
Note: The reported melting point of 125 °C with decomposition is likely for a sample containing a significant portion of the boronic acid form. The pure anhydride form would be expected to have a different melting point. The presence of the anhydride is common and for many applications, such as Suzuki-Miyaura coupling, it can often be used directly as it hydrolyzes in situ.[5]
The Anhydride Form: A Boroxine
Phenylboronic acids readily undergo intermolecular dehydration to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[6][7][8] This is a reversible process, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water.[7]
The equilibrium between the boronic acid and its boroxine is an important consideration when working with these reagents. For applications requiring anhydrous conditions, the boroxine form may be preferred.
Caption: Reversible dehydration of this compound to its boroxine anhydride.
Experimental Protocols
General Handling and Safety
This compound is an irritant, causing skin, eye, and respiratory tract irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be worn when handling the solid.[3][9] Work should be conducted in a well-ventilated area, preferably a fume hood.[9][11]
Table 2: Safety Information for Dichlorophenylboronic Acids
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [10] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [10] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. |
Protocol for Dehydration to the Boroxine Anhydride
This protocol is a general method for the dehydration of phenylboronic acids and can be adapted for this compound. The efficiency of the conversion can be monitored by techniques such as NMR spectroscopy.
Objective: To convert this compound to its corresponding boroxine anhydride.
Materials:
-
This compound
-
Drying oven or vacuum oven
-
Round-bottom flask or other suitable glassware
Procedure:
-
Place a known quantity of this compound into a clean, dry round-bottom flask.
-
Heat the flask in an oven at 110 °C for 6 hours.[12] Alternatively, the material can be heated under vacuum.
-
After the heating period, allow the flask to cool to room temperature in a desiccator to prevent rehydration from atmospheric moisture.
-
The resulting white solid is the 2,4,6-tris(2,3-dichlorophenyl)boroxine.
-
Characterization of the product can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the boroxine. The disappearance of the B(OH)₂ proton signal in the ¹H NMR spectrum is indicative of the conversion.
Note: The thermal dehydration of phenylboronic acids is a well-established method for forming boroxines.[6][7]
Caption: Workflow for the synthesis of the boroxine anhydride from the boronic acid.
Applications in Drug Development: Targeting the SHP2 Signaling Pathway
A significant application of this compound in drug development is as a key structural component of allosteric inhibitors of the SHP2 phosphatase. SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.
The SHP2 Signaling Pathway
SHP2 acts as a critical downstream mediator for multiple receptor tyrosine kinases (RTKs). Upon growth factor binding to an RTK, SHP2 is recruited to the activated receptor complex and dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is central to regulating cell proliferation, differentiation, and survival.
Caption: Simplified SHP2-mediated activation of the RAS/MAPK signaling pathway.
Mechanism of Allosteric Inhibition
This compound is a key component in the synthesis of potent and selective allosteric inhibitors of SHP2, such as SHP099. These inhibitors do not bind to the active site of the enzyme but rather to a distinct allosteric pocket. This binding stabilizes SHP2 in an auto-inhibited, closed conformation, preventing its activation and subsequent downstream signaling.
This allosteric inhibition mechanism offers a promising therapeutic strategy for cancers driven by mutations that lead to the hyperactivation of the RAS-MAPK pathway.
References
- 1. This compound (contains varying amounts o… [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound 151169-74-3 [sigmaaldrich.com]
- 4. equationchemical.com [equationchemical.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,3-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of substituted biphenyls, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials. The presence of two chlorine atoms on the phenyl ring of this compound introduces specific electronic and steric properties that can be exploited to create complex molecular architectures with tailored biological or material properties. These application notes provide an overview of its use, detailed experimental protocols, and a summary of reaction conditions to facilitate its application in research and development.
Applications in Suzuki-Miyaura Coupling
The primary application of this compound is the synthesis of 2,3-dichlorobiphenyl derivatives. These compounds serve as key intermediates in the development of a variety of biologically active molecules. The Suzuki-Miyaura coupling reaction offers a robust and efficient method for creating a carbon-carbon bond between the 2,3-dichlorophenyl group and various aryl or heteroaryl halides.
A notable application is the synthesis of heteroaromatic compounds, such as 2-(2,3-Dichlorophenyl)pyridine, which can be valuable scaffolds in medicinal chemistry. The reaction conditions can be optimized to achieve high yields, demonstrating the utility of this compound in constructing complex heterocyclic systems.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data allows for easy comparison of different catalytic systems and reaction parameters.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 | [1] |
| 3-Bromophenol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Aryl Bromide | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 8-24 | Good | [1] |
| 2,3,5-trichloropyridine | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,3-Dichlorophenyl)pyridine
This protocol details the synthesis of 2-(2,3-Dichlorophenyl)pyridine via a Suzuki-Miyaura coupling reaction between this compound and 2-bromopyridine.[1]
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 2-bromopyridine (1.0 equiv.) and this compound (1.2 equiv.).
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2,3-Dichlorophenyl)pyridine.
Expected Yield: 75%[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2,3-dichlorophenylboronic acid with (hetero)aryl halides. Due to its electronic and steric properties, the coupling of this compound can present unique challenges. These notes offer guidance on catalyst selection, reaction optimization, and troubleshooting to facilitate the successful synthesis of 2,3-dichloro-biphenyl derivatives.
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acid reagents. The general transformation involves the reaction of an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base.
Key Experimental Considerations
Successful Suzuki-Miyaura coupling of this compound is dependent on several critical parameters:
-
Catalyst System: The active catalyst is a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or more advanced precatalysts. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbenes (NHCs) are often employed for challenging substrates, including electron-deficient or sterically hindered aryl chlorides.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the solvent and substrates.
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF). Often, the addition of water to create a biphasic system can be beneficial for dissolving the base and accelerating the reaction.
-
Reaction Temperature: While many Suzuki-Miyaura couplings can be performed at room temperature, the coupling of less reactive aryl chlorides often requires elevated temperatures (typically in the range of 80-120 °C) to facilitate the oxidative addition step.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. Degassing the solvent is a critical step.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
-
Schlenk tube or round-bottom flask
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for the Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids[1]
This protocol provides a specific example of a successful Suzuki-Miyaura coupling involving a complex aryl bromide.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (distilled)
-
Nitrogen or Argon source
-
Schlenk flask
Procedure:
-
To a Schlenk flask containing 1,4-dioxane (6 mL), add Pd(PPh₃)₄ (0.049 mmol, 5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol).
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.
-
Reflux the mixture at 70-80 °C for 18-22 hours.
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the results for the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, as adapted from the literature.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | Good |
| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | Good |
| 3 | 2,4-Dichlorophenylboronic acid | 4,6-dichloro-5-(2',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine | Moderate |
| 4 | 4-Acetylphenylboronic acid | 1-(4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one | Good |
Yields are reported as described in the source literature and may vary based on specific experimental conditions.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the reaction is performed under strictly inert conditions. Use freshly opened or purified catalyst and ligands. Consider using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand).
-
Insufficient Temperature: For less reactive aryl chlorides, a higher reaction temperature may be required.
-
Base Incompatibility: The choice of base is critical. If one base fails, screen other bases such as K₃PO₄, Cs₂CO₃, or KF.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen or with certain palladium catalysts. Ensure thorough degassing of the reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using anhydrous conditions (if compatible with the chosen base) or by using boronate esters, which are often more stable.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Optimizing Cross-Coupling Reactions: A Guide to Base Selection for 2,3-Dichlorophenylboronic Acid
For Immediate Release
[City, State] – [Date] – Researchers and chemists working with 2,3-dichlorophenylboronic acid now have a comprehensive resource for optimizing their cross-coupling reactions. These detailed application notes provide insights into the critical role of base selection in Suzuki-Miyaura and Chan-Lam couplings, offering protocols and quantitative data to guide synthetic strategies in pharmaceutical and materials science research.
This compound is a valuable building block in organic synthesis, enabling the introduction of a 2,3-dichlorophenyl moiety onto a wide range of molecular scaffolds. The success of these coupling reactions, however, is highly dependent on the choice of base, which plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the acidity of the boronic acid and its reactivity, making careful base selection paramount for achieving high yields and reaction efficiency.
Key Applications and Reaction Types
This compound is predominantly utilized in two major classes of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds between the dichlorophenyl group and various aryl or vinyl halides. It is a cornerstone of modern synthetic chemistry for the preparation of biaryls and conjugated systems.
-
Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of carbon-heteroatom bonds, typically between the dichlorophenyl group and amines, azoles, or other N-H containing compounds, to produce N-arylated products.
The Critical Role of the Base
In both Suzuki-Miyaura and Chan-Lam couplings, the base is not merely a proton scavenger. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[1] This "ate" complex is more readily transferred to the metal catalyst (palladium or copper) in the transmetalation step, which is often the rate-determining step of the catalytic cycle. The choice of base can significantly impact reaction rates, yields, and functional group tolerance.
A variety of inorganic and organic bases are employed in these reactions. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and have demonstrated effectiveness in promoting the desired transformations.[1][2] Organic bases, including triethylamine (Et₃N) and pyridine, are also utilized, particularly in Chan-Lam couplings.[3]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols and quantitative data for the Suzuki-Miyaura and Chan-Lam couplings of this compound with representative substrates.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds. The choice of base is critical for achieving high yields, and a screening of different bases is often necessary to determine the optimal conditions for a specific substrate combination.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides - A Comparison of Bases
| Entry | Aryl Halide | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Bromoanisole | K₃PO₄ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Bromoanisole | Cs₂CO₃ | Pd₂(dba)₃ / SPhos | Toluene/H₂O | 100 | 6 | 95 |
| 4 | 2-Bromopyridine | K₂CO₃ | Pd(OAc)₂ / PPh₃ | DMF/H₂O | 90 | 16 | 78 |
| 5 | 2-Bromopyridine | KF | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 110 | 12 | 88[4] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the selected base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
The reaction mixture is heated to the desired temperature and stirred for the specified time, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and solvent conditions for the successful Suzuki-Miyaura cross-coupling of 2,3-dichlorophenylboronic acid with various aryl halides. The following information is curated to assist in the synthesis of complex biaryl molecules, which are crucial intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable for the synthesis of biaryl compounds. This compound is a versatile building block, and its successful coupling is essential for accessing a range of substituted biphenyl structures. However, the electronic and steric effects of the two chlorine atoms in the ortho and meta positions can present unique challenges. This document outlines optimized conditions to overcome these challenges and achieve high-yield couplings.
Core Concepts and Considerations
Successful Suzuki-Miyaura coupling of this compound is dependent on several key factors:
-
Catalyst System: A palladium catalyst is essential. The choice of phosphine ligand is critical to facilitate the catalytic cycle, especially with sterically hindered and electron-deficient substrates.
-
Solvent: A variety of solvent systems can be employed, often consisting of an organic solvent and an aqueous phase. Common choices include mixtures of dioxane/water, toluene/ethanol/water, and DMF/water.[1][2] The presence of water can be beneficial for the solubility of the base and can facilitate the reaction.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).
-
Inert Atmosphere: To prevent the degradation of the catalyst and the homocoupling of the boronic acid, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[3][4]
Tabulated Reaction Conditions
The following tables summarize various solvent and reaction conditions for Suzuki-Miyaura couplings involving dichlorophenylboronic acid derivatives and related substrates.
Table 1: General Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (v/v) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A widely used and effective system for a variety of substrates. |
| Toluene / Ethanol / Water | Varies | Can be effective for improving the solubility of all reaction components.[1] |
| Acetonitrile / Water | 1:1 | A common system, particularly for couplings involving nitrogen-containing heterocycles.[3] |
| Dimethylformamide (DMF) / Water | Varies | A polar aprotic solvent that can be effective, though purification can sometimes be more challenging. |
| 1-Butanol / Water | 4:1 | Has been used in related couplings of dichlorinated phenyl derivatives.[5] |
Table 2: Exemplary Reaction Parameters for Dichlorophenyl Couplings
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/Water | 90-100 | 12-24 | Not specified |
| Arylboronic acids | PdCl₂(PPh₃)₂ (0.6) | - | Na₂CO₃ (2.0) | Acetonitrile/Water | Reflux | Not specified | Moderate to Good |
| Bis(3,4-dichlorophenyl)borinic acid | Pd(acac)₂ (0.005) | (t-Bu)₃PH]BF₄ (0.005) | K₂CO₃ (1.7) | 1-Butanol/Water | 60 | 13 | 77 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions and can be adapted for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper degassing to prevent catalyst oxidation. |
| Inefficient base | Use a freshly opened and finely powdered base. Consider switching to a stronger base like K₃PO₄. | |
| Poor solubility of reactants | Try a different solvent system, such as toluene/ethanol/water, or increase the reaction temperature.[1] | |
| Deboronylation of boronic acid | Use a slight excess (1.1-1.5 eq.) of the boronic acid. Avoid prolonged reaction times at high temperatures. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.[4] |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely to avoid decomposition. |
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable biaryl compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009135598A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with broad applications in drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and generally high yields.
2,3-Dichlorophenylboronic acid is a valuable building block for the introduction of the 2,3-dichlorophenyl moiety into target molecules. The presence of two chlorine atoms on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the resulting biaryl compounds, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide detailed protocols and a summary of reaction conditions for the use of this compound in the synthesis of biaryl compounds.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
A general workflow for the synthesis of biaryl compounds using this compound is presented below. This can be adapted based on the specific reactivity of the coupling partners and the desired scale of the reaction.
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-(2-(2,3-Dichlorophenyl)ethyl)-9-((2-(dimethylamino)ethyl)carbamoyl)-9H-purin-6-amine
This protocol is adapted from the synthesis of a potential CDK2 inhibitor and demonstrates the use of this compound in a complex molecule synthesis.
Materials:
-
2-Bromo-N,N-dimethyl-3-(9H-purin-9-yl)propan-1-amine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromo-N,N-dimethyl-3-(9H-purin-9-yl)propan-1-amine (1.0 equiv) in a mixture of 1,4-dioxane and water (4:1 v/v) is added this compound (1.2 equiv) and sodium carbonate (3.0 equiv).
-
The reaction mixture is thoroughly degassed by bubbling argon through the solution for 20 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (0.05 equiv) is then added to the reaction mixture.
-
The reaction vessel is sealed and heated to 80 °C with stirring for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction optimization may be necessary for different substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-N,N-dimethyl-3-(9H-purin-9-yl)propan-1-amine | Pd(dppf)Cl₂ (5) | Na₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 80 | 12 | 78 |
| 2 | 4-Bromoanisole (Illustrative) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 8-12 | |
| 3 | 4-Bromobenzonitrile (Illustrative) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 6-10 | |
| 4 | 1-Bromo-4-tert-butylbenzene (Illustrative) | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 12-16 | * |
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst decomposition. Consider screening different palladium sources and ligands. For electron-rich or sterically hindered aryl chlorides, more specialized ligands like Buchwald or Nolan-type ligands may be beneficial.
-
Inefficient Transmetalation: The choice of base is critical. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility of the base can be improved by using a mixed solvent system including water.
-
Protodeboronation: The boronic acid can be susceptible to hydrolysis. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the reaction to completion.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is oxygen-free.
-
Dehalogenation: Reduction of the aryl halide can sometimes be observed. This may be influenced by the solvent and the purity of the reagents.
-
Conclusion
This compound is a versatile reagent for the synthesis of dichlorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols and guidelines offer a starting point for the successful implementation of this chemistry in a research and development setting. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly with challenging substrates. The ability to introduce the 2,3-dichlorophenyl motif provides a valuable tool for medicinal chemists and materials scientists in the design and synthesis of novel molecules with tailored properties.
Applications of 2,3-Dichlorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of biological activities. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with aryl and heteroaryl halides. This allows for the introduction of the 2,3-dichlorophenyl moiety into various molecular scaffolds, a substitution pattern that has been found to be advantageous in the development of potent and selective therapeutic agents. This document provides an overview of the applications of this compound in the synthesis of bioactive compounds, including detailed experimental protocols and quantitative data for selected examples.
Key Applications
The 2,3-dichlorophenyl group, when incorporated into small molecules, can influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key therapeutic areas where this structural motif has been explored include oncology, neuropharmacology, and infectious diseases.
Oncology: SHP2 Inhibitors
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1][2] Hyperactivation of SHP2 is implicated in various cancers, making it an attractive target for cancer therapy. This compound has been used as a key starting material in the synthesis of potent allosteric inhibitors of SHP2.
| Compound ID | Target | IC50 (nM) | Reference Compound |
| PB17-026-01 | SHP2 | 38.9 | SHP099 |
This protocol describes the final step in the synthesis of the potent SHP2 allosteric inhibitor, PB17-026-01, utilizing a Suzuki-Miyaura coupling reaction with this compound.
Reaction Scheme:
Materials:
-
Aryl bromide precursor (e.g., 5-bromo-2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methylpyrrolo[2,1-f][1][3][4]triazin-4(3H)-one)
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the aryl bromide precursor (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.5 eq) and potassium phosphate (3.0 eq).
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon gas for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) to the mixture.
-
Continue to deoxygenate for an additional 5 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen or argon atmosphere and stir for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dichlorophenyl-substituted product.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Growth Factor" [fillcolor="#FBBC05"]; RTK [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges "Growth Factor" -> RTK [color="#5F6368"]; RTK -> SHP2 [label="Activation", fontcolor="#202124", color="#5F6368"]; SHP2 -> RAS [label="Activation", fontcolor="#202124", color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> "Cell Proliferation" [color="#5F6368"]; }
Neuropharmacology: Dopamine D3 Receptor Ligands
The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder. The 2,3-dichlorophenylpiperazine moiety is a common scaffold in the design of selective D3 receptor ligands. While direct synthesis from this compound is not always reported, it represents a viable and efficient method for the preparation of this key intermediate.
| Compound ID | Target | Ki (nM) | Selectivity (D3/D2) |
| 51 | D3 | 1.4 | 64 |
| 52 | D3 | 2.5 | 48 |
| 53 | D3 | 3.1 | 35 |
This protocol outlines a proposed, efficient synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate for dopamine D3 receptor ligands, using a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
1-Boc-piperazine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 1-Boc-piperazine (1.2 eq), this compound (1.0 eq), potassium phosphate (3.0 eq), and SPhos (0.04 eq).
-
Add palladium(II) acetate (0.02 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere and stir vigorously overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Boc-4-(2,3-dichlorophenyl)piperazine.
-
The Boc-protecting group can be removed under acidic conditions (e.g., HCl in dioxane) to afford the final intermediate, 1-(2,3-dichlorophenyl)piperazine.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [fillcolor="#FBBC05"]; D3R [label="Dopamine D3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi/o Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neuronal Activity" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Dopamine -> D3R [color="#5F6368"]; D3R -> Gi [label="Activation", fontcolor="#202124", color="#5F6368"]; Gi -> AC [label="Inhibition", fontcolor="#202124", arrowhead=tee, color="#5F6368"]; AC -> cAMP [style=dashed, color="#5F6368"]; Gi -> MAPK [label="Activation", fontcolor="#202124", color="#5F6368"]; cAMP -> "Neuronal Activity" [label="Modulation", fontcolor="#202124", color="#5F6368"]; MAPK -> "Neuronal Activity" [label="Modulation", fontcolor="#202124", color="#5F6368"]; }
Infectious Diseases: Antibacterial Agents
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The 2,3-dichlorophenyl moiety has been incorporated into various heterocyclic scaffolds to explore their antibacterial potential. For instance, quinazolinone derivatives bearing this group have shown promising activity against a range of bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 3f | H. pylori | 25 |
| 3a | E. coli | 50 |
| 3a | S. aureus | 100 |
This protocol describes a proposed synthetic route to a 2,3-dichlorophenyl-substituted quinazolinone, a class of compounds with demonstrated antibacterial activity, using a Suzuki-Miyaura coupling.
Reaction Scheme:
Materials:
-
A suitable bromo-substituted quinazolinone precursor
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the bromo-quinazolinone precursor (1.0 eq) in a mixture of DME and water (e.g., 4:1 v/v).
-
Add this compound (1.2 eq) and sodium carbonate (2.0 eq) to the solution.
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 85 °C under a nitrogen or argon atmosphere and stir for 12-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2,3-dichlorophenyl-substituted quinazolinone.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Combine Aryl Halide,\nthis compound,\nBase, and Solvent"]; degas [label="Deoxygenate Mixture\n(N2 or Ar sparging)"]; catalyst [label="Add Palladium Catalyst\nand Ligand"]; heat [label="Heat Reaction Mixture\nunder Inert Atmosphere"]; monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Workup\n(Extraction and Washing)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Isolated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants [color="#5F6368"]; reactants -> degas [color="#5F6368"]; degas -> catalyst [color="#5F6368"]; catalyst -> heat [color="#5F6368"]; heat -> monitor [color="#5F6368"]; monitor -> workup [label="Reaction Complete", fontcolor="#202124", color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; }
Conclusion
This compound is a valuable reagent for medicinal chemists, facilitating the synthesis of diverse bioactive molecules. Its application in the development of SHP2 inhibitors, dopamine D3 receptor ligands, and antibacterial agents highlights its importance in modern drug discovery. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating the 2,3-dichlorophenyl moiety, often leading to compounds with enhanced potency and selectivity. The protocols and data presented herein serve as a guide for researchers interested in utilizing this versatile building block in their own drug development programs.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note provides detailed protocols for the synthesis of pharmaceutical intermediates using this compound, highlighting its role in the construction of complex molecular frameworks. The dichlorophenyl moiety is a key structural motif in a variety of biologically active compounds, making this boronic acid a valuable building block in medicinal chemistry.[1] The Suzuki-Miyaura coupling offers a powerful and efficient method for the formation of carbon-carbon bonds, and its application with this compound allows for the introduction of the 2,3-dichlorophenyl group onto various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[2]
Applications in Pharmaceutical Synthesis
The 2,3-dichlorophenyl structural unit is present in a range of compounds with diverse pharmacological activities. One of the key applications of this compound is in the synthesis of substituted pyrimidines, which are core structures in numerous therapeutic agents, including kinase inhibitors for cancer therapy and anti-inflammatory drugs.[2][3][4] The regioselective Suzuki coupling of this compound with dihalopyrimidines provides a straightforward route to valuable intermediates that can be further elaborated into final drug molecules.[2][5]
A notable, albeit indirect, application lies in the synthesis of precursors for drugs like Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. While some synthetic routes to Lumacaftor utilize 3-boronobenzoic acid, the underlying Suzuki coupling methodology is directly applicable to this compound for the synthesis of analogous structures.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with 2,4-Dichloropyrimidine
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of arylboronic acids with 2,4-dichloropyrimidines.[2][5]
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), this compound (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a pharmaceutical intermediate via Suzuki-Miyaura coupling.
| Intermediate Product | Starting Materials | Catalyst (mol%) | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-(Aryl)-2-chloropyrimidine (General) | 2,4-Dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane/Water | MW, 100 °C, 15 min | 70-95 | >95 | [2] |
| 2-Amino-5-(4-(2,3-dichlorophenyl)phenyl)-1,3,4-thiadiazole | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole, this compound | Pd(PPh₃)₄ (10) | Acetonitrile/Water | 80 °C, 12 h | ~40-50 | >97 | [6] |
Mandatory Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthetic workflow for preparing pharmaceutical intermediates.
Signaling Pathway: CFTR Protein Processing and Trafficking
The following diagram illustrates the cellular processing pathway of the CFTR protein, the target of drugs like Lumacaftor.
Caption: CFTR protein synthesis and trafficking pathway.
References
Application Notes and Protocols for 2,3-Dichlorophenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanism and practical application of 2,3-dichlorophenylboronic acid in carbon-carbon (C-C) bond formation, primarily focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, enabling the introduction of a 2,3-dichlorophenyl moiety onto various molecular scaffolds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of a C-C bond between an organoboron compound (like this compound) and an organohalide in the presence of a palladium catalyst and a base.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse reactants.[2]
The general transformation can be represented as follows:
Ar-X + (HO)₂B-Ar' → Ar-Ar'
Where:
-
Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).
-
(HO)₂B-Ar' is the arylboronic acid (in this case, this compound).
-
Ar-Ar' is the resulting biaryl product.
Reaction Mechanism: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.[1]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2,3-dichlorophenyl moiety) to the palladium center, displacing the halide and forming a new organopalladium intermediate, Ar-Pd-Ar'. The exact mechanism of transmetalation is still a subject of research.[1]
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the palladium, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of SHP2 Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 is implicated in various cancers, making it an important therapeutic target.
The synthesis of certain SHP2 inhibitors involves the Suzuki-Miyaura coupling of this compound with a heterocyclic halide core, demonstrating the importance of this C-C bond formation in generating biologically active molecules.
References
Application Notes and Protocols for 2,3-Dichlorophenylboronic Acid in Chemical Synthesis and Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for key reactions involving 2,3-Dichlorophenylboronic acid. The information is intended to guide researchers in utilizing this versatile reagent in Suzuki-Miyaura coupling, Chan-Lam coupling, and as a component in fluoride ion sensors.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound serves as an effective coupling partner for the synthesis of various biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general method for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide. Microwave irradiation can significantly reduce reaction times and improve yields.[1][2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst)[2][3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Microwave vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the chosen solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water) to the vial.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 15-30 minutes).[1][2] The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of arylboronic acids. While specific data for this compound is limited in the provided search results, these examples with similar substrates offer a strong starting point for optimization.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (MW) | ~81 | [1][2] |
| Aryl Bromide | PdCl₂(NH₂CH₂COOH)₂ (1%) | K₂CO₃ | Ethanol/H₂O | Room Temp. | Good to Excellent | [4] |
| Aryl Chloride | Allyl-Pd Precatalyst | K₃PO₄ | THF | Not specified | >90 | [3] |
Experimental Workflow: Suzuki-Miyaura Coupling
Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[5][6] This reaction is advantageous as it can often be performed under mild conditions and open to the air.[5]
Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, aliphatic amine, or N-heterocycle)
-
Base (e.g., pyridine, Et₃N, or none)[7]
-
Solvent (e.g., CH₂Cl₂, MeOH, DMSO)[7]
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the amine (1.0 equivalent), this compound (1.5-2.0 equivalents), and the copper catalyst (10 mol% to 1.0 equivalent).
-
Add the solvent and the base (if required). The reaction can often be run open to the atmosphere.
-
Stir the reaction mixture at room temperature or with heating (e.g., 70-120°C) for the required time (typically 8-24 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water or an aqueous ammonium hydroxide solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Chan-Lam Coupling Conditions
The following table presents a summary of typical reaction conditions for the Chan-Lam coupling.
| Heteroatom Nucleophile | Copper Source | Base | Solvent | Temperature & Time | Reference |
| Amine/Aniline | Cu(OAc)₂ | Pyridine/Et₃N | CH₂Cl₂ | Room Temp, 3 days | [6] |
| Amine | Cu(OAc)₂ | DIPEA | DMSO | 120°C, 24h | [7] |
| N-Heterocycle | Cu(OAc)₂ | B(OH)₃ | Acetonitrile | 70°C, 18h | [7] |
| Phenol | Cu(OAc)₂ | 1,10-Phenanthroline | (CH₂Cl)₂-H₂O | Reflux | [8] |
Reaction Pathway: Chan-Lam Coupling Mechanism
Fluoride Ion Sensing
Arylboronic acids can act as Lewis acids and interact with fluoride ions, leading to a change in their electronic properties. This interaction can be harnessed to develop fluorescent or colorimetric sensors for fluoride detection in various media.
Experimental Protocol: Preparation of a Boronic Acid-Based Fluoride Sensor
This protocol describes the general steps for preparing a simple fluorescent sensor for fluoride ion detection.
Materials:
-
A fluorescent dye containing a reactive group (e.g., an amino or hydroxyl group)
-
This compound (or a derivative with a suitable linker)
-
Solvents for synthesis and analysis (e.g., DMSO, water)
-
Fluoride standard solutions
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Synthesis of the Sensor Probe: Synthesize the fluorescent probe by coupling this compound to the fluorescent dye. The specific synthetic route will depend on the chosen dye and any necessary linker chemistry.
-
Preparation of Stock Solution: Prepare a stock solution of the boronic acid-functionalized fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Fluoride Titration:
-
In a series of cuvettes, place a fixed concentration of the sensor probe solution.
-
Add increasing concentrations of a fluoride standard solution to each cuvette.
-
Allow the solutions to equilibrate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[9]
-
-
Spectroscopic Measurement: Measure the fluorescence emission spectrum or the UV-Vis absorption spectrum of each solution.
-
Data Analysis: Plot the change in fluorescence intensity or absorbance as a function of fluoride concentration to generate a calibration curve. The limit of detection (LOD) can be calculated from the calibration curve.
Data Presentation: Performance of Boronic Acid-Based Fluoride Sensors
The following table provides examples of the performance of various boronic acid-based fluoride sensors.
| Sensor Type | Detection Method | Medium | Limit of Detection (LOD) | Reference |
| Pyreneboronic acid-catechol ensemble | Fluorescence (Excimer Emission) | Acidic Aqueous Solution | ppm levels | [10] |
| 3-Aminophenylboronic acid with AuNPs | Colorimetric | Phosphate Buffer (pH 5.2) | 56.5 µM | [11] |
| Fluorescent Probes with Boronic Acid | Fluorescence (ICT) | Not specified | Not specified | [12] |
| Smartphone-based Sensor | Colorimetric | Field Water Samples | 0.1-5 ppm | [13] |
Logical Diagram: Principle of Fluoride Ion Detection
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds | MDPI [mdpi.com]
- 10. [PDF] Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2,3-Dichlorophenylboronic acid. The information is intended to guide researchers and chemists in developing robust and scalable processes for the production of this key building block.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for complex molecules containing the 2,3-dichlorophenyl moiety increases, the need for a reliable and scalable synthesis of this boronic acid becomes critical.
This document outlines a common and effective method for the scale-up synthesis of this compound, focusing on the Grignard reaction pathway. Safety considerations, purification strategies, and key process parameters are discussed in detail.
Synthesis Pathway
The most common and scalable approach for the synthesis of this compound involves the formation of a Grignard reagent from a suitable starting material, followed by reaction with a trialkyl borate and subsequent acidic workup.
Overall Reaction:
Where X = Br or Cl
A common starting material is 1-bromo-2,3-dichlorobenzene due to the higher reactivity of the carbon-bromine bond in Grignard reagent formation.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100-500 g) |
| Starting Material | 1-Bromo-2,3-dichlorobenzene | 1-Bromo-2,3-dichlorobenzene |
| Grignard Formation | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) |
| Mg to Aryl Halide Ratio | 1.1 - 1.5 equivalents | 1.1 - 1.3 equivalents |
| Initiation | Iodine crystal, 1,2-dibromoethane | Iodine crystal, 1,2-dibromoethane, or previously formed Grignard reagent |
| Temperature | Room temperature to gentle reflux | Controlled addition to maintain gentle reflux (e.g., 40-60 °C) |
| Borylation | ||
| Borate Ester | Trimethyl borate or Triisopropyl borate | Trimethyl borate or Triisopropyl borate |
| Borate to Aryl Halide Ratio | 1.1 - 1.5 equivalents | 1.1 - 1.3 equivalents |
| Temperature | -78 °C to -60 °C | -70 °C to -50 °C (with efficient cooling) |
| Workup | ||
| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Dilute HCl or H₂SO₄ |
| Purification | ||
| Method | Recrystallization, Silica gel chromatography | Recrystallization, Slurry wash |
| Expected Yield | 65-80% | 70-85% |
| Expected Purity | >97% (by HPLC) | >98% (by HPLC) |
Note: The data presented is based on typical outcomes for analogous arylboronic acid syntheses and should be optimized for the specific scale and equipment used.
Experimental Protocols
Laboratory Scale Synthesis (5 g) of this compound
Materials:
-
1-Bromo-2,3-dichlorobenzene (5.0 g, 22.0 mmol)
-
Magnesium turnings (0.64 g, 26.4 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Iodine (1 crystal)
-
Trimethyl borate (3.0 mL, 26.4 mmol)
-
2 M Hydrochloric acid (approx. 30 mL)
-
Toluene (for recrystallization)
-
Hexanes (for washing)
Procedure:
-
Grignard Reagent Formation:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried under a stream of nitrogen.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of 1-bromo-2,3-dichlorobenzene in 20 mL of anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution (approx. 2 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate 250 mL flask, trimethyl borate is dissolved in 30 mL of anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.
-
The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the internal temperature below -60 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic (pH 1-2).
-
The mixture is stirred for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude solid is purified by recrystallization from a toluene/hexanes solvent system to yield this compound as a white to off-white solid.
-
Scale-Up Considerations and Protocol (100 g)
Key Considerations for Scale-Up:
-
Heat Management: The Grignard formation is exothermic and requires careful control of the addition rate and efficient cooling to maintain a safe operating temperature.
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) can be a safer alternative to THF at a larger scale due to its higher boiling point and lower peroxide-forming tendency.
-
Reagent Transfer: The transfer of the Grignard reagent should be done under an inert atmosphere using a pressure-equalizing dropping funnel or by cannulation.
-
Purification: At a larger scale, recrystallization or slurry washing is more practical than chromatography.
Procedure Outline:
-
Grignard Reagent Formation:
-
Charge a 2 L jacketed reactor with magnesium turnings (12.8 g, 0.53 mol) and a crystal of iodine under a nitrogen atmosphere.
-
Add a solution of 1-bromo-2,3-dichlorobenzene (100 g, 0.44 mol) in 500 mL of anhydrous 2-MeTHF to a dropping funnel.
-
Initiate the reaction by adding a small portion of the aryl bromide solution.
-
Once initiated, add the remaining solution at a controlled rate to maintain the internal temperature between 40-50 °C.
-
After addition, stir for 2-3 hours at 40 °C.
-
-
Borylation:
-
In a separate 2 L reactor, charge trimethyl borate (60 mL, 0.53 mol) in 600 mL of anhydrous 2-MeTHF and cool to -60 °C.
-
Transfer the Grignard reagent to the borate solution while maintaining the temperature below -50 °C.
-
Stir at -60 °C for 1 hour, then allow to warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the controlled addition of 2 M sulfuric acid at 0-10 °C to an acidic pH.
-
Stir for 2 hours at room temperature.
-
Separate the layers. Extract the aqueous layer with 2-MeTHF (2 x 200 mL).
-
Combine the organic layers, wash with brine, and concentrate under reduced pressure.
-
The resulting solid is slurried in a hot mixture of toluene and hexanes, then cooled to crystallize.
-
The product is filtered, washed with cold hexanes, and dried under vacuum.
-
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Boronic Acids: Boronic acids and their derivatives can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Scale-Up: On a larger scale, the exothermic nature of the Grignard reaction poses a significant hazard.[2] Proper temperature control and an emergency quenching plan are essential. A thorough hazard analysis should be conducted before performing any scale-up synthesis.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Key Synthesis Stages
Caption: Logical flow of the key stages in the synthesis of this compound.
References
Application Notes and Protocols: 2,3-Dichlorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylboronic acid is a versatile building block in organic synthesis, valued for its utility in forming carbon-carbon bonds through cross-coupling reactions. Its chemical formula is C₆H₅BCl₂O₂ and it has a molecular weight of 190.82 g/mol . The presence of two chlorine atoms on the phenyl ring influences the electronic properties and reactivity of the molecule, making it a valuable reagent for introducing the 2,3-dichlorophenyl moiety into a wide range of organic compounds. This structural motif is of particular interest in medicinal chemistry, as it is found in a number of biologically active molecules, including potent enzyme inhibitors.
One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and commercial availability of a diverse array of boronic acids and their derivatives.
Applications in the Synthesis of Biologically Active Molecules
A significant application of this compound is in the development of therapeutic agents. Notably, it serves as a key building block in the synthesis of allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical regulator of cell signaling pathways and is implicated in various cancers and developmental disorders. The 2,3-dichlorophenyl group has been identified as a crucial component for potent and selective inhibition of this enzyme.
Signaling Pathway of SHP2 Inhibition
The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and how its inhibition can block downstream signaling, which is crucial in cancer therapy.
Key Reactions and Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 2,3-dichlorophenyl group using this compound. Below is a detailed protocol for a representative Suzuki-Miyaura reaction, based on the synthesis of a precursor to a SHP2 inhibitor.[1]
General Workflow for Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes the synthesis of 5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one, a key intermediate in the synthesis of a potent SHP2 inhibitor.[1]
Materials:
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a round-bottom flask, add 5-bromo-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one (1.0 eq).
-
Add this compound (1.5 eq) and potassium phosphate (3.0 eq).
-
Add 1,4-dioxane and water to the flask. The solvent ratio is typically between 4:1 and 10:1 (dioxane:water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.1 eq), to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The yield of Suzuki-Miyaura coupling reactions can vary depending on the specific substrates, catalyst, ligand, base, and solvent system used. The following table provides illustrative examples of yields obtained in Suzuki coupling reactions with various aryl halides. While these examples do not specifically use this compound, they are representative of the efficiency of this type of transformation.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 90 | 6 | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6) | CsF | Dioxane | 100 | 16 | 85 |
This table is a compilation of representative data from various sources and is for illustrative purposes.
Biological Activity Data
The 2,3-dichlorophenyl moiety has been shown to be critical for the high potency of certain SHP2 inhibitors. The following table summarizes the inhibitory activity of a compound synthesized using this compound.
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, nM) |
| IACS-15414 | SHP2 | 4.3 | KYSE-520 | 8 |
Data for IACS-15414, a potent and orally bioavailable SHP2 inhibitor containing the 2,3-dichlorophenyl group.[5]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with important biological activities. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for introducing the 2,3-dichlorophenyl group. The protocols and data presented here provide a foundation for researchers to utilize this important reagent in their synthetic endeavors, particularly in the field of medicinal chemistry and drug discovery.
References
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protecting Group Strategies for 2,3-Dichlorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of 2,3-Dichlorophenylboronic acid using two common protecting groups: Pinacol and N-methyliminodiacetic acid (MIDA). The choice of protecting group is critical in multi-step syntheses to ensure the stability of the boronic acid moiety under various reaction conditions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. However, the boronic acid functional group can be unstable under certain conditions, such as strong oxidation, certain chromatographic purifications, and some reaction conditions required for transformations on other parts of the molecule. Protecting the boronic acid as a more stable derivative, such as a pinacol or MIDA ester, can circumvent these issues.
Pinacol esters are a popular choice due to their general stability and the ease of their formation. They are stable enough for purification by column chromatography and are often reactive enough to be used directly in Suzuki-Miyaura couplings.[1] However, their removal to regenerate the free boronic acid can sometimes be challenging.[1]
N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability across a wide range of reaction conditions, including those involving strong oxidants, reductants, and aqueous basic or acidic environments.[1] This stability is attributed to the formation of a coordinatively saturated, sp³-hybridized boron center. MIDA boronates are particularly advantageous for iterative cross-coupling strategies. Deprotection is typically achieved under mild basic conditions.[1]
I. Pinacol Ester Protection
The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) provides the corresponding pinacol boronate ester. This transformation is typically carried out by azeotropic removal of water.
Application Notes:
-
Stability: this compound pinacol ester is significantly more stable than the free boronic acid towards protodeboronation and oxidation. It is generally stable to flash chromatography on silica gel.[1]
-
Reactivity: The pinacol ester can often be used directly in Suzuki-Miyaura cross-coupling reactions.[1]
-
Deprotection: Removal of the pinacol group can be achieved under various conditions, including acidic hydrolysis, transesterification with other diols or boronic acids, or a two-step procedure involving conversion to a trifluoroborate salt followed by hydrolysis.[2] A mild two-step deprotection via transesterification with diethanolamine followed by hydrolysis is also effective and tolerates various functional groups.[2]
Data Presentation:
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Pinacol | >90 (typical) | Acidic Hydrolysis | Variable | General Knowledge |
| Pinacol | >90 (typical) | Transesterification with Diethanolamine -> Hydrolysis | Moderate to Excellent | [2] |
| Pinacol | >90 (typical) | KHF₂ then Hydrolysis | High | General Knowledge |
Experimental Protocols:
Protocol 1: Protection of this compound with Pinacol
Caption: Workflow for Pinacol Protection.
Materials:
-
This compound
-
Pinacol
-
Toluene or Hexane
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.0-1.2 eq).
-
Add a sufficient amount of toluene or hexane to suspend the reagents.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Deprotection of this compound Pinacol Ester via Transesterification with Diethanolamine
Caption: Two-step deprotection of pinacol ester.
Materials:
-
This compound pinacol ester
-
Diethanolamine
-
Diethyl ether
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
Dissolve the this compound pinacol ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1 eq) to the solution at room temperature.
-
Stir the mixture. A white precipitate of the diethanolamine boronate should form. Continue stirring until the starting material is consumed (monitor by TLC).
-
Filter the precipitate and wash with cold diethyl ether.
-
Suspend the collected solid in a biphasic mixture of an organic solvent (e.g., diethyl ether) and aqueous acid (e.g., 1 M HCl).
-
Stir vigorously until the solid dissolves and the hydrolysis is complete.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the this compound.
II. N-Methyliminodiacetic Acid (MIDA) Ester Protection
MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid, often facilitated by the formation of MIDA anhydride in situ.
Application Notes:
-
Exceptional Stability: MIDA boronates are stable to a wide range of synthetic conditions, including anhydrous cross-coupling, oxidation, and reduction. This allows for extensive functionalization of the molecule while the boronic acid is protected.
-
Iterative Cross-Coupling: The robust nature of the MIDA group and its mild deprotection conditions make it ideal for sequential Suzuki-Miyaura reactions.
-
Purification: MIDA boronates are generally crystalline solids and are stable to silica gel chromatography.
-
Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) at room temperature to furnish the free boronic acid.
Data Presentation:
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| MIDA | High (typically >80) | Mild aqueous base (e.g., 1M NaOH) | Quantitative |
Experimental Protocols:
Protocol 3: Protection of this compound with MIDA
Caption: Workflow for MIDA Protection.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Diethyl ether
-
Dimethylformamide (DMF)
Procedure: This protocol is adapted from a general procedure for the synthesis of MIDA boronates.[1]
Part A: Preparation of MIDA Anhydride (can be done in situ)
-
In a flask, suspend N-methyliminodiacetic acid in acetic anhydride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture (e.g., at 70 °C) until the MIDA is fully consumed (monitor by ¹H NMR).
-
Cool the reaction mixture and remove the volatiles under reduced pressure, azeotroping with toluene to remove residual acetic acid and pyridine. The resulting MIDA anhydride can be used directly.
Part B: Formation of the MIDA Boronate
-
To a flask containing the pre-formed or in situ generated MIDA anhydride (1.0-1.5 eq), add this compound (1.0 eq).
-
Add a solvent such as DMF and heat the mixture (e.g., 80-100 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Protocol 4: Deprotection of this compound MIDA Ester
Caption: Deprotection of MIDA ester.
Materials:
-
This compound MIDA ester
-
Aqueous sodium hydroxide (1 M) or sodium bicarbonate (saturated)
-
Tetrahydrofuran (THF) or another suitable organic solvent
-
Aqueous HCl (1 M)
-
Ethyl acetate or diethyl ether
Procedure:
-
Dissolve the this compound MIDA ester in THF.
-
Add an aqueous solution of 1 M NaOH or saturated NaHCO₃ at room temperature.
-
Stir the biphasic mixture vigorously until the deprotection is complete (typically 30 minutes to a few hours, monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the this compound.
Conclusion
The choice between a pinacol and a MIDA protecting group for this compound depends on the specific requirements of the synthetic route. Pinacol esters offer a straightforward protection strategy for many applications. MIDA boronates provide superior stability, making them the protecting group of choice for complex, multi-step syntheses and iterative cross-coupling reactions. The detailed protocols provided herein serve as a guide for researchers to effectively utilize these protecting group strategies in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,3-Dichlorophenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges encountered during the Suzuki-Miyaura coupling with 2,3-dichlorophenylboronic acid. The sterically hindered and electron-deficient nature of this substrate requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound so challenging?
The primary difficulties arise from a combination of steric hindrance and electronic effects. The two chlorine atoms adjacent to the boronic acid group create significant steric bulk, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2] Furthermore, these electron-withdrawing chlorine atoms decrease the nucleophilicity of the boronic acid, making it less reactive.
Q2: What is protodeboronation and why is it a major issue with this substrate?
Protodeboronation is the most common and detrimental side reaction, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of 1,2-dichlorobenzene.[3] This side reaction is often catalyzed by the base and accelerated by high temperatures and the presence of water, consuming the starting material and reducing the yield of the desired product.[4][5] Boronic acids that are sterically hindered or electronically deactivated are particularly susceptible to this process.[6]
Q3: What are the most critical parameters to optimize for this reaction?
The three most critical parameters to optimize are the choice of catalyst/ligand, the base, and the reaction temperature. An optimal combination will accelerate the desired cross-coupling reaction rate so that it significantly outpaces the rate of protodeboronation.[4]
Q4: Can I use standard Suzuki coupling conditions like Pd(PPh₃)₄ and Na₂CO₃?
While these are common starting points for many Suzuki couplings, they are often inefficient for sterically hindered and deactivated substrates like this compound.[7] Triphenylphosphine (PPh₃) is often not electron-rich or bulky enough to promote efficient oxidative addition and reductive elimination with challenging partners.[8] More robust, electron-rich, and bulky phosphine ligands are typically required.[9][10]
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Product
If you observe little to no formation of your target biaryl compound, with starting materials remaining, consider the following causes and solutions.
Possible Cause 1: Inefficient Catalyst System The palladium catalyst and its associated ligand are crucial for facilitating the reaction. For sterically demanding substrates, a highly active catalyst system is necessary.[9] Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps and are often essential for coupling unreactive aryl chlorides and other challenging substrates.[8][9]
-
Solution: Screen a panel of modern, bulky phosphine ligands. Buchwald-type biarylphosphine ligands are an excellent starting point. If using a Pd(0) source like Pd₂(dba)₃ is not effective, consider a pre-formed palladium(II) precatalyst which can be more stable and efficient.[7]
| Catalyst/Precatalyst | Recommended Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Highly active for sterically hindered substrates.[11] |
| Pd₂(dba)₃ | XPhos or P(t-Bu)₃ | 1-3 | P(t-Bu)₃ is very electron-rich and effective for aryl chlorides.[9] |
| PdCl₂(dppf) | (dppf is the ligand) | 2-5 | A robust, general catalyst, good for initial screening.[11] |
Possible Cause 2: Inappropriate Base or Solvent System The base plays a key role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12][13] However, the wrong base can accelerate side reactions. The solvent must be able to dissolve the reactants and facilitate the reaction, often requiring a mixture of an organic solvent and water.
-
Solution: Use a moderately strong, non-hydroxide base. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive boronic acids as it is effective at promoting the reaction while minimizing protodeboronation.[4] Ensure your solvent system can solubilize all components; a common choice is a 4:1 to 10:1 mixture of an organic solvent (like Dioxane, Toluene, or THF) and water.[14]
| Base | Strength | Typical Equivalents | Comments |
| K₃PO₄ | Moderate | 2-3 | Often the best choice to minimize protodeboronation with sensitive substrates.[4] |
| Cs₂CO₃ | Strong | 2-3 | Highly effective but can sometimes promote side reactions if the temperature is too high.[4] |
| K₂CO₃ | Moderate | 2-3 | A common and cost-effective choice, but may be less effective than K₃PO₄.[14] |
| NaOH, KOH | Very Strong | 2-3 | Not Recommended. These bases strongly promote protodeboronation and should be avoided.[4] |
Problem 2: Significant Protodeboronation is Observed
If you identify a significant amount of 1,2-dichlorobenzene in your reaction mixture, your primary goal is to slow down this side reaction relative to the desired coupling.
Possible Cause 1: Reaction Temperature is Too High Elevated temperatures increase the rate of all reactions, including undesired protodeboronation.[4]
-
Solution: Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[4] This often requires a more active catalyst system to achieve a reasonable reaction rate.
Possible Cause 2: Base is Too Strong or Excess Water is Present Strong bases and excess water are known to significantly accelerate the rate of protodeboronation.[3][4]
-
Solution 1: Switch to a weaker base. If you are using Cs₂CO₃ or K₂CO₃, switch to K₃PO₄.[4]
-
Solution 2: Minimize water. While Suzuki couplings often require some water, excessive amounts can be detrimental. Use anhydrous solvents and ensure glassware is thoroughly dried. You can start with a solvent ratio like 10:1 Dioxane:H₂O and adjust if needed.[15]
Possible Cause 3: The Suzuki Coupling is Too Slow If the desired catalytic cycle is slow, the boronic acid is exposed to the degrading reaction conditions for a longer time, allowing protodeboronation to dominate.[4]
-
Solution: Increase the rate of the productive reaction by using a more active catalyst system. Employ a higher-activity ligand (e.g., SPhos, XPhos) or increase the catalyst loading slightly.[10][16] Using a pre-formed, active Pd(0) catalyst can also help avoid inefficient reduction steps that slow the reaction.[4]
Key Experimental Protocols
Protocol 1: General Optimized Conditions for Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 10:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and chemical pathways relevant to this reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low yield.
Caption: Competing reaction pathways.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dichlorophenylboronic Acid in Experimental Applications
Welcome to the Technical Support Center for 2,3-Dichlorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The three most prevalent side reactions are protodeboronation, homocoupling, and the formation of boroxine (the cyclic anhydride). These reactions can reduce the yield of your desired product and complicate purification.
Q2: What is protodeboronation and why does it occur?
A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of 1,2-dichlorobenzene. This undesired reaction is often promoted by elevated temperatures, extended reaction times, and the presence of aqueous basic conditions. The pH of the reaction mixture is a critical factor in the rate of protodeboronation.[1]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Reaction Temperature: Avoid excessively high temperatures. If the desired reaction is sluggish, it is often better to screen different catalyst systems or solvents rather than indiscriminately increasing the heat.
-
Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
Anhydrous Conditions: In some cases, using anhydrous conditions can suppress protodeboronation.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[3]
Q4: What is homocoupling and what causes it?
A4: Homocoupling is a dimerization reaction where two molecules of the boronic acid couple to form a biaryl product. For this compound, this side product is 2,2',3,3'-tetrachlorobiphenyl. This reaction is often catalyzed by the palladium catalyst, particularly in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
Q5: What are the best practices to avoid homocoupling?
A5: The following precautions can help reduce the formation of homocoupling byproducts:
-
Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This removes dissolved oxygen which can promote the oxidation of Pd(0) to Pd(II), a key species in some homocoupling pathways.
-
Catalyst Choice: Use a Pd(0) catalyst source directly or ensure that the Pd(II) precatalyst is rapidly and efficiently reduced in situ.
-
Stoichiometry: While a slight excess of the boronic acid is common in Suzuki-Miyaura reactions, a large excess can sometimes lead to increased homocoupling.
Q6: What is a boroxine and how is it formed?
A6: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[4] For this compound, this would be 2,4,6-tris(2,3-dichlorophenyl)boroxine. This is a reversible equilibrium process; the presence of water will hydrolyze the boroxine back to the boronic acid.[4] Boronic acids, especially in the solid state or in anhydrous solvents, can exist in equilibrium with their corresponding boroxines.[5]
Q7: Does the presence of boroxine affect my reaction?
A7: In many cases, the boroxine can act as a competent coupling partner in Suzuki-Miyaura reactions, as it can be hydrolyzed back to the active boronic acid under the reaction conditions. However, the formation of boroxine can affect the stoichiometry of the reaction if not accounted for, as three molecules of the boronic acid are sequestered in one molecule of the boroxine. For applications requiring precise control over the boronic acid concentration, it is advisable to use freshly prepared or purified boronic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product, significant amount of 1,2-dichlorobenzene observed. | Protodeboronation is the likely culprit. This can be exacerbated by high temperatures, prolonged reaction times, or suboptimal pH. | - Lower the reaction temperature and monitor the reaction closely. - Consider using a more active catalyst to allow for lower reaction temperatures. - If applicable to your substrate, explore the use of anhydrous solvents. - Convert the boronic acid to a more stable pinacol ester for the coupling reaction. |
| Significant formation of 2,2',3,3'-tetrachlorobiphenyl. | Homocoupling of the boronic acid is occurring. This is often due to the presence of oxygen or issues with the palladium catalyst. | - Ensure all solvents and the reaction setup are rigorously degassed with an inert gas prior to adding the catalyst. - Use a high-purity Pd(0) catalyst or a precatalyst that is known to rapidly generate the active Pd(0) species. - Avoid a large excess of the boronic acid. |
| Inconsistent reaction yields, variability in the quality of the boronic acid. | The boronic acid may have partially converted to its boroxine, affecting the active concentration. | - Use freshly purchased or recently purified this compound. - If you suspect boroxine formation, you can attempt to hydrolyze it back to the boronic acid by dissolving it in a suitable solvent containing a small amount of water and then removing the solvent under vacuum. - Characterize the boronic acid by 11B NMR to assess its purity and the presence of boroxine. The 11B NMR chemical shift for arylboronic acids is typically around 30 ppm, while the corresponding boroxine appears slightly downfield at approximately 33 ppm.[6] |
Quantitative Data Summary
While specific quantitative data for the side reactions of this compound is not extensively available in a single compiled source, the following table provides a general overview of expected outcomes based on the principles of Suzuki-Miyaura coupling and the behavior of similar chlorinated arylboronic acids. The yields are illustrative and can vary significantly based on the specific reaction partners and conditions.
| Reaction Condition | Expected Desired Product Yield | Protodeboronation Byproduct (1,2-dichlorobenzene) | Homocoupling Byproduct (2,2',3,3'-tetrachlorobiphenyl) | Notes |
| Optimized Suzuki-Miyaura (Thoroughly degassed, Pd(0) catalyst, moderate temperature, e.g., 80-90 °C) | Good to Excellent (70-95%) | Low (<5%) | Low (<5%) | Careful optimization of catalyst, base, and solvent is crucial. |
| Non-Optimized: Air Leak/Poor Degassing | Moderate to Good (50-80%) | Low (<5%) | Significant (5-20%) | Oxygen promotes the formation of Pd(II) species which can lead to homocoupling. |
| Non-Optimized: High Temperature/Prolonged Time | Low to Moderate (30-60%) | Significant (10-40%) | Low (<5%) | High thermal energy and extended reaction times favor the protodeboronation pathway. |
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with the addition of water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Sparge the resulting mixture with the inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (and ligand if necessary) (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key concepts discussed.
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
Technical Support Center: Purification of 2,3-Dichlorophenylboronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichlorophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its reaction products.
Issue 1: My purified this compound shows low purity by NMR, with broad peaks.
-
Question: Why does my NMR spectrum of purified this compound show broad peaks and suggest low purity, even after chromatography?
-
Answer: This is a common observation with boronic acids and is often due to the presence of its trimeric anhydride, known as a boroxine. Boronic acids exist in equilibrium with their corresponding boroxines, and this equilibrium can be influenced by the presence of water.[1][2][3] The dehydration of three boronic acid molecules forms one boroxine molecule and releases three molecules of water.[4] This process is reversible, and the presence of both species in your sample can lead to complex or broad NMR spectra. To confirm the presence of the boronic acid, you can add a drop of D₂O to your NMR tube, which should hydrolyze the boroxine back to the boronic acid, resulting in sharper peaks.
Issue 2: I am having difficulty removing a non-polar impurity from my this compound.
-
Question: After my reaction, I have a persistent non-polar impurity that co-elutes with my desired product during silica gel chromatography. How can I remove it?
-
Answer: If the impurity is non-acidic and non-basic, an acid-base extraction can be an effective method to separate it from the weakly acidic this compound.[5][6][7] By dissolving your crude product in an organic solvent and extracting with a basic aqueous solution (e.g., 1M NaOH), the boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer.[8] The non-polar impurity will remain in the organic layer. After separating the layers, you can acidify the aqueous layer with an acid like HCl to precipitate the pure this compound, which can then be extracted back into an organic solvent.[9]
Issue 3: My yield of this compound is significantly lower after purification.
-
Question: I am losing a significant amount of my product during purification. What are the potential causes and solutions?
-
Answer: Product loss during the purification of boronic acids can occur for several reasons:
-
Decomposition on silica gel: Boronic acids can sometimes degrade on silica gel, especially if the silica is acidic or if the chromatography is prolonged.[5] Using neutral or deactivated silica gel, or even impregnating the silica gel with boric acid, can help to mitigate this issue.[10][11]
-
Incomplete extraction: During an acid-base workup, ensure that the pH of the aqueous layer is sufficiently acidic (pH 1-2) after acidification to fully precipitate the boronic acid. Multiple extractions with an organic solvent will ensure complete recovery of the product.
-
Formation of volatile esters: If methanol is used during workup or purification, there is a possibility of forming volatile methyl boronate esters, which can be lost upon solvent removal.[7] It is advisable to avoid methanol in the final purification steps if this is a concern.
-
Issue 4: How can I remove residual palladium catalyst from my Suzuki coupling reaction product?
-
Question: My final product, synthesized using a Suzuki coupling with this compound, is contaminated with a residual palladium catalyst. How can I remove it?
-
Answer: Removing residual palladium is a critical step in producing high-purity active pharmaceutical ingredients. Several methods can be employed:
-
Filtration through celite or silica gel: Often, a simple filtration of the crude reaction mixture through a pad of celite or a short plug of silica gel can remove a significant portion of the palladium catalyst.
-
Activated Carbon Treatment: Stirring the solution of your product with activated carbon can effectively adsorb the residual palladium.
-
Scavenger Resins: There are commercially available scavenger resins with functionalities (e.g., thiols) that have a high affinity for palladium and can effectively remove it from solution.
-
Acid/Base Extraction: In some cases, the palladium complexes can be removed during an acid/base workup, as they may partition into one of the layers depending on the ligands.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities include:
-
Boroxines: The trimeric anhydrides of the boronic acid.[1][2] These are formed by the dehydration of the boronic acid and are in equilibrium with the acid form.[3]
-
Unreacted starting materials: Depending on the synthetic route, these could include compounds like 1,2,3-trichlorobenzene or related organometallic reagents.
-
Homocoupling byproducts: In the context of a Suzuki coupling reaction, homocoupling of the this compound can occur, leading to the formation of a biphenyl derivative.[12]
-
Protodeboronation products: The C-B bond can be cleaved under certain conditions, replacing the boronic acid group with a hydrogen atom, leading to 1,2-dichlorobenzene.[13][14]
Q2: What is the best way to store this compound?
A2: this compound should be stored in a cool, dry place, away from moisture and light. As it can dehydrate to form the boroxine, storing it under an inert atmosphere (e.g., nitrogen or argon) can help to maintain its purity over time. Many suppliers note that the product may contain varying amounts of the anhydride (boroxine).
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable method for purifying this compound.[15][16] However, due to the polarity of boronic acids, they can sometimes streak on silica gel.[5] To improve separation, you can:
-
Use a solvent system with a small amount of a polar solvent like methanol or a modifier like acetic acid.[15]
-
Employ neutral or deactivated silica gel.
-
Consider using boric acid-impregnated silica gel to reduce tailing and improve recovery.[10][11]
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Recrystallization can be an effective purification technique for solid boronic acids, provided a suitable solvent system can be found where the solubility of the boronic acid and its impurities differ significantly.[8][15][17] Common solvents for recrystallizing arylboronic acids include hot water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[15][16][17]
Q5: What is a boroxine and how does it affect my experiments?
A5: A boroxine is the cyclic trimeric anhydride of a boronic acid, formed by the removal of three water molecules from three boronic acid molecules.[2][4][18] The formation of boroxines is a reversible process.[1][3] In your experiments, the presence of boroxines can lead to inaccurate quantification of the boronic acid if based on mass, as the molecular weight of the boroxine is different. However, boroxines are often competent reagents in reactions where the boronic acid is used, such as Suzuki couplings, as they can hydrolyze back to the active boronic acid under the reaction conditions.[18]
Data Presentation
Table 1: Comparison of Purification Techniques for Arylboronic Acids
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent.[8][17] | Scalable, can yield very pure material. | Requires the compound to be a solid, finding a suitable solvent can be challenging. | >98% |
| Acid-Base Extraction | The weakly acidic nature of boronic acids allows for their separation from neutral or basic impurities.[5][7] | Effective for removing non-acidic impurities, scalable. | Not suitable if the desired product is also acidic, requires multiple extraction steps.[5][8] | >95% |
| Silica Gel Chromatography | Separation based on polarity differences between the compound and impurities.[15] | Widely applicable, can separate compounds with similar functionalities. | Can lead to product degradation, may not be easily scalable.[5] | 90-99% |
| Derivatization with Diethanolamine | Formation of a crystalline adduct that can be easily separated by filtration. The boronic acid is then regenerated.[6] | Can be very effective for difficult-to-purify boronic acids. | Adds extra steps to the synthesis, the derivatization may not be high-yielding. | >99% |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.[7]
-
Separation of Impurities: Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded. Wash the combined aqueous layers with the organic solvent one more time to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 2M aqueous solution of hydrochloric acid (HCl) with stirring until the pH is between 1 and 2. The this compound will precipitate out as a white solid.
-
Extraction of Pure Product: Extract the precipitated boronic acid with several portions of fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent (e.g., water, ethanol, or a mixture such as ethyl acetate/hexanes). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: 2,3-Dichlorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 2,3-Dichlorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile reagent. Below you will find a series of troubleshooting guides and frequently asked questions in a Q&A format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the longevity and reactivity of this compound, it is crucial to store it under appropriate conditions. For long-term storage of the powder, a temperature of -20°C is recommended, which can preserve it for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years. If the boronic acid is in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advisable to keep the container well-sealed to prevent degradation from moisture and air.
Q2: What are the common side reactions observed with this compound in Suzuki-Miyaura couplings?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by reaction conditions such as temperature, pH, and the presence of water.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the boronic acid (2,2',3,3'-tetrachlorobiphenyl in this case). The presence of oxygen in the reaction mixture can often promote this undesired coupling.
Q3: How does the ortho-dichloro substitution pattern of this compound affect its reactivity in Suzuki-Miyaura coupling?
A3: The two chlorine atoms in the ortho and meta positions have significant electronic and steric effects. The electron-withdrawing nature of the chlorine atoms can influence the transmetalation step of the catalytic cycle. Steric hindrance from the ortho-chloro group can also play a role in the approach of the coupling partners to the palladium center, potentially requiring more tailored catalyst and ligand systems to achieve high yields. In some cases, this substitution pattern can be exploited for regioselective synthesis.
Troubleshooting Failed Reactions
Q4: My Suzuki-Miyaura reaction with this compound is not proceeding, and I am only recovering starting materials. What are the likely causes and how can I troubleshoot this?
A4: A complete lack of reactivity in a Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for No Reaction
Caption: Troubleshooting logic for no reaction.
Q5: I am observing a significant amount of 1,2-dichlorobenzene as a byproduct in my reaction. What is causing this and how can it be minimized?
A5: The formation of 1,2-dichlorobenzene is a result of protodeboronation. This side reaction is often exacerbated by certain reaction conditions.
Minimizing Protodeboronation
Caption: Strategy to minimize protodeboronation.
Q6: My main byproduct is 2,2',3,3'-tetrachlorobiphenyl. How can I suppress this homocoupling reaction?
A6: The formation of the homocoupled product is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
Suppressing Homocoupling
Caption: Methods to suppress homocoupling.
Experimental Protocols & Data
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates and conditions used. Below are examples of reaction conditions that have been reported for Suzuki-Miyaura couplings. While not all examples use this compound specifically, they provide a strong starting point for optimization.
Table 1: Exemplary Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 94 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SSphos (5) | SSphos | K₂CO₃ | H₂O/ACN | 37 | 18 | >92 |
This table is a compilation of data from multiple sources for illustrative purposes and direct yield comparisons should be made with caution.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Reaction Setup Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Analytical Monitoring:
-
TLC: A simple and quick method to monitor the disappearance of the starting materials and the appearance of the product.
-
LC-MS: Provides more detailed information on the reaction progress, including the formation of byproducts.
-
¹H NMR: Used to confirm the structure of the final product and to identify any impurities. The disappearance of the boronic acid protons and the appearance of new aromatic signals are key indicators.
-
HPLC: Useful for determining the purity of the final product and for quantifying the amount of any byproducts. A certificate of analysis for this compound shows a purity of 99.92% by HPLC.
Technical Support Center: Optimizing Catalyst Loading for 2,3-Dichlorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving 2,3-Dichlorophenylboronic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common issues encountered when optimizing catalyst loading for the Suzuki-Miyaura coupling of this compound.
Question: I am observing low to no product yield. What are the primary factors to investigate?
Answer:
Low or no product formation is a frequent challenge. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1][2] Consider preparing the active Pd(0) species in situ from a stable Pd(II) precatalyst.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and the formation of palladium black.[1]
-
Reagent Quality: The purity and stability of your reagents are critical. Boronic acids, particularly electron-deficient ones like this compound, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1][4] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]
-
Reaction Conditions: Temperature and reaction time are crucial parameters. For less reactive aryl chlorides, which are often the coupling partners for this compound, higher temperatures may be necessary to facilitate the oxidative addition step.[3][5]
Question: I am observing significant formation of a homocoupled biaryl product derived from this compound. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[3] To minimize this:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. This is the most critical step to prevent homocoupling.[3]
-
Control Catalyst Addition: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling. Using a pre-formed Pd(0) catalyst or optimizing the pre-catalyst activation conditions can help.[3]
-
Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes disfavor the boronic acid homocoupling pathway.
Question: My reaction has stalled, and I see a black precipitate (palladium black). What does this mean and how can I prevent it?
Answer:
The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the solution, rendering it inactive.[1] This can be caused by:
-
Oxygen Exposure: As mentioned, oxygen can lead to the decomposition of the active Pd(0) catalyst.
-
High Temperatures: While necessary for activating some substrates, excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can improve catalyst stability and activity.[4]
-
High Catalyst Loading: Counterintuitively, excessively high catalyst concentrations can sometimes lead to aggregation and decomposition.[6]
To prevent palladium black formation, ensure a strictly inert atmosphere, carefully control the reaction temperature, and select an appropriate ligand for your substrate combination.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a Suzuki-Miyaura reaction with an electron-deficient substrate like this compound?
A1: For challenging substrates such as di-chlorinated boronic acids and their coupling with aryl chlorides, catalyst loading typically ranges from 1 to 5 mol %.[7] However, with highly active palladacycle catalysts or specialized ligand systems, loadings can be significantly reduced to as low as 0.001 mol %.[8][9] Optimization is key, and it is often recommended to start with a higher loading (e.g., 2-3 mol%) and screen downwards.
Q2: Which palladium catalyst is the best choice for this type of reaction?
A2: The optimal catalyst depends on the specific reaction conditions and the coupling partner. Commonly used pre-catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and Pd(dppf)Cl₂.[10] For electron-deficient aryl halides, which are common partners for this compound, catalysts with electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be particularly effective in improving reaction efficiency.[4][10]
Q3: How does the choice of base affect the reaction?
A3: The base is crucial for the transmetalation step of the catalytic cycle.[11] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like K₃PO₄ are often more effective. The solubility of the base is also important, and in some cases, the addition of a small amount of water to the organic solvent can be beneficial.
Q4: Can I use this compound with an aryl chloride coupling partner?
A4: Yes, but aryl chlorides are the least reactive of the aryl halides (I > Br > Cl). This coupling will likely require more forcing conditions, such as higher temperatures, a stronger base, and a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) to achieve a good yield.[2]
Data Presentation
The following table summarizes representative data on the effect of catalyst loading on the yield of Suzuki-Miyaura reactions involving substituted aryl halides and boronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst System | Catalyst Loading (mol %) | Substrates | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 2 | 4-Chlorotoluene + Phenylboronic acid | Toluene | K₃PO₄ | 100 | 12 | ~95 | 47.5 | 3.96 |
| Pd(dppf)Cl₂ | 3 | 3-Bromobenzoic acid + 3,5-Dichlorophenylboronic acid | 1,4-Dioxane/Water | K₂CO₃ | 90-100 | 12-24 | >90 | >30 | >1.25 |
| Pd(PPh₃)₄ | 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | 1,4-Dioxane | K₃PO₄ | 70-80 | 12 | ~60 | 12 | 1 |
| Palladacycle | 0.001 | 4-Chlorotoluene + Phenylboronic acid | Anisole | K₂CO₃ | 120 | 5 | >99 | 99,000 | 19,800 |
| Pd/C (3%) | 3 | Iodobenzene + Phenylboronic acid | Water | K₃PO₄ | 100 | 0.17 | 100 | 33 | 194 |
Note: This data is compiled from various sources and is representative.[7][8][10] Actual results will vary depending on the specific substrates, reaction conditions, and experimental setup.
Experimental Protocols
Detailed Methodology for Optimizing Catalyst Loading
This protocol provides a systematic approach to optimizing the palladium catalyst loading for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
1. Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if required)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
TLC or LC-MS for reaction monitoring
2. Procedure:
-
Preparation of Reaction Vials (under inert atmosphere):
-
In a glovebox or on a Schlenk line, add the aryl halide (e.g., 0.5 mmol) and this compound (0.6 mmol) to a series of reaction vials.
-
To each vial, add the base (e.g., 1.5 mmol).
-
Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. For example, to screen catalyst loadings of 2.0, 1.0, 0.5, and 0.1 mol %, prepare a solution where the appropriate volume can be added to each vial to achieve the desired loading.
-
Add the catalyst/ligand solution to each vial.
-
-
Reaction Setup:
-
Add the appropriate volume of degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Seal the vials and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has reached a plateau), cool the vials to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
-
-
Optimization:
-
Based on the results, identify the lowest catalyst loading that provides the optimal balance of reaction time, yield, and purity. Further optimization of temperature, base, and solvent may be necessary.
-
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: A general workflow for the systematic optimization of catalyst loading.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 2,3-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,3-Dichlorophenylboronic acid in their experiments, with a focus on the impact of temperature on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reactivity of this compound in Suzuki-Miyaura coupling reactions?
A1: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. Generally, increasing the reaction temperature accelerates the rate of reaction and can lead to higher product yields. For many Suzuki-Miyaura couplings, temperatures in the range of 70-120 °C are optimal. Higher temperatures provide the necessary activation energy for the various steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl halide. However, excessively high temperatures can also promote undesirable side reactions.
Q2: What is protodeboronation, and how is it affected by temperature when using this compound?
A2: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-dichlorobenzene instead of the desired coupled product. Elevated temperatures can increase the rate of protodeboronation. This compound is particularly susceptible to this side reaction due to the electron-withdrawing nature of the two chlorine atoms. Therefore, while higher temperatures can increase the rate of the desired coupling, they can also accelerate the undesired protodeboronation, necessitating careful optimization of the reaction temperature.
Q3: What are the typical signs of a failed or low-yielding Suzuki-Miyaura reaction with this compound?
A3: Common indicators of a problematic reaction include:
-
Low or no formation of the desired product: This is the most obvious sign and can be confirmed by analytical techniques such as TLC, LC-MS, or NMR.
-
Presence of starting materials: A significant amount of unreacted this compound or the aryl halide partner indicates a sluggish or stalled reaction.
-
Formation of side products: The presence of 1,2-dichlorobenzene (from protodeboronation) or homocoupling products (biaryls formed from two molecules of the boronic acid or the aryl halide) are common side products.
Troubleshooting Guides
Issue 1: Low Product Yield at Various Temperatures
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Temperature | Systematically screen a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C). Monitor the reaction at each temperature by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. | Higher temperatures generally increase reaction rates, but an optimal temperature exists before side reactions become dominant.[1] |
| Inefficient Catalyst System | For the electron-deficient and sterically hindered this compound, consider using more active catalyst systems. This may include using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) or pre-formed palladium catalysts. | A more active catalyst can promote the desired coupling reaction to outcompete side reactions like protodeboronation, even at lower temperatures. |
| Inappropriate Base | The choice of base is crucial. If strong bases like NaOH or KOH are being used, consider switching to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Strong bases can accelerate protodeboronation. Milder bases are often sufficient to promote the Suzuki coupling while minimizing this side reaction. |
| Solvent Issues | Ensure the use of dry, degassed solvents. Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, and DMF, often with a small amount of water. | Oxygen can deactivate the palladium catalyst, and water can play a complex role, sometimes being beneficial but in other cases promoting protodeboronation. |
Issue 2: Significant Protodeboronation Observed
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst system rather than increasing the heat. | Elevated temperatures directly increase the rate of protodeboronation. |
| Strong or Excess Base | Use a milder base (e.g., K₃PO₄, CsF) and use the minimum effective amount (typically 2-3 equivalents). | The rate of protodeboronation is often highly dependent on the strength and concentration of the base. |
| Presence of Protic Solvents/Water | While some water can be beneficial, excessive amounts can promote protodeboronation. Try reducing the amount of water or using anhydrous conditions with a suitable base like CsF. | Protodeboronation is a protonolysis reaction, so minimizing the source of protons can suppress this side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions. | The longer the reaction time, the more opportunity for side reactions to occur. |
Data Presentation
The following table presents representative data on the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction of a dichlorinated aromatic substrate with an arylboronic acid. While not specific to this compound, it illustrates the general trend observed.
Table 1: Effect of Temperature on the Yield of Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 60 | 15 | Low |
| 2 | 80 | 15 | Moderate |
| 3 | 100 | 15 | 81 |
| 4 | 120 | 15 | 80 |
| 5 | 140 | 15 | Lower (due to side product formation) |
Data is illustrative and adapted from a study on a similar substrate. Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing the reactivity of this compound.
References
stability and degradation of 2,3-Dichlorophenylboronic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of 2,3-Dichlorophenylboronic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it at temperatures of -15°C or lower in a tightly sealed container.[1][2] Proper storage is crucial as boronic acids can be sensitive to moisture and air.
Q2: What is boroxine formation and how does it affect my experiments?
A2: Boroxine formation is a common reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[3][4][5] This process can occur during storage or in non-aqueous solvents, especially upon heating.[3][4] The presence of boroxine can affect the stoichiometry of your reaction, as it alters the molecular weight per boron atom. However, under typical aqueous basic conditions used in reactions like the Suzuki-Miyaura coupling, boroxines are generally hydrolyzed back to the active boronic acid form.
Q3: What are the primary degradation pathways for this compound?
A3: Like other arylboronic acids, this compound is susceptible to several degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6] This undesired side reaction can be catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of water.[6][7]
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species or certain metal catalysts, leading to the formation of phenolic byproducts.[8][9]
-
Homocoupling: In the presence of a palladium catalyst, boronic acids can couple with themselves to form a biaryl byproduct. This is more prevalent with electron-deficient arylboronic acids.[10]
Q4: How do the dichloro-substituents on the phenyl ring affect the stability of this compound?
A4: The two chlorine atoms are electron-withdrawing groups. Electron-withdrawing substituents on the aryl ring can increase the susceptibility of the boronic acid to base-catalyzed protodeboronation.[7] This is a critical consideration for reactions conducted under basic conditions, such as the Suzuki-Miyaura coupling.
Q5: Can I use boronic esters to improve the stability of this compound?
A5: Yes, converting boronic acids to boronate esters, such as pinacol esters, can enhance their stability and shelf-life.[1][11][12][13][14] These esters are generally more resistant to protodeboronation and can be purified using silica gel chromatography.[1][11][12][13][14] Under the reaction conditions of a Suzuki-Miyaura coupling, the ester is typically hydrolyzed in situ to release the active boronic acid.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of this compound: Protodeboronation may have occurred due to harsh basic conditions or prolonged reaction times.[15] 2. Inactive Catalyst: The Pd(0) catalyst may have been oxidized.[15] 3. Poor Reagent Quality: The boronic acid may be impure or contain significant amounts of its boroxine. | 1. Use milder basic conditions (e.g., K₃PO₄ or Cs₂CO₃). Minimize reaction time and temperature where possible. Consider using a boronate ester derivative for improved stability.[15] 2. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[15] 3. Verify the purity of the boronic acid by HPLC or NMR before use. |
| Formation of Protodeboronated Byproduct (1,2-Dichlorobenzene) | Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is a known side reaction for arylboronic acids, especially electron-deficient ones, under basic conditions.[6][7] | 1. Use a less aqueous solvent system if possible. 2. Employ a milder base. 3. Reduce the reaction temperature and time. 4. Consider using a "slow-release" strategy with a stable boronate ester like a MIDA boronate. |
| Formation of Homocoupled Byproduct (2,2',3,3'-Tetrachlorobiphenyl) | Homocoupling of the boronic acid: This side reaction is catalyzed by palladium and is more common with electron-deficient arylboronic acids.[10] | 1. Optimize the reaction stoichiometry; avoid a large excess of the boronic acid. 2. Screen different palladium catalysts and ligands. Sometimes, a less active catalyst can suppress homocoupling. |
| Complex Reaction Mixture with Multiple Unidentified Byproducts | 1. Oxidative Degradation: The boronic acid or other reaction components may be degrading through oxidation.[16][8] 2. Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation.[15] | 1. Ensure rigorous exclusion of oxygen by degassing all components and maintaining a positive pressure of an inert gas. 2. Use high-purity, air-stable ligands or handle them in a glovebox. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to monitor the degradation of this compound under simulated reaction conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile.
-
Incubation: Transfer aliquots of the stock solution into separate vials. To each vial, add the desired aqueous buffer (e.g., phosphate buffer at a specific pH) and any other reagents to be tested (e.g., a base).
-
Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or elevated temperature). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by adding an acidic solution to neutralize the base.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: UV detector at a suitable wavelength (e.g., 225 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation. Identify any new peaks that appear as potential degradation products.
Protocol 2: Monitoring Boroxine Formation by ¹¹B NMR Spectroscopy
This protocol can be used to assess the equilibrium between this compound and its corresponding boroxine in a non-aqueous solvent.
-
Sample Preparation: Dissolve a known concentration of this compound in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. Boronic acids typically show a broad signal around 25-30 ppm, while boroxines appear slightly downfield.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum to observe the aromatic protons and the -B(OH)₂ protons. The integration of the -B(OH)₂ protons can be used to quantify the amount of the monomeric acid.
-
Temperature Study (Optional): Acquire spectra at different temperatures to observe shifts in the equilibrium between the acid and the boroxine.
-
Data Analysis: Integrate the signals corresponding to the boronic acid and the boroxine in the ¹¹B NMR spectrum to determine their relative concentrations.[17][18][19][20]
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Aerobic oxidative C–B bond cleavage of arylboronic acids mediated by methylhydrazines | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 17. mdpi.com [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dichlorophenylboronic Acid
This technical support center provides guidance on the long-term storage and handling of 2,3-Dichlorophenylboronic acid for researchers, scientists, and drug development professionals.
Recommended Long-Term Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and ensure reliable experimental outcomes. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Atmosphere | Container |
| Solid (Powder) | -20°C | 3 years | Dry, inert (e.g., Argon or Nitrogen) | Tightly sealed, opaque glass vial |
| 4°C | 2 years | Dry | Tightly sealed, opaque glass vial | |
| In Solvent | -80°C | 6 months | Inert (e.g., Argon or Nitrogen) | Septum-capped vial, stored under inert gas |
| -20°C | 1 month | Inert (e.g., Argon or Nitrogen) | Septum-capped vial, stored under inert gas |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Question: I noticed the appearance of my solid this compound has changed over time. What could be the cause?
Answer: Phenylboronic acids have a tendency to dehydrate and form cyclic anhydrides known as boroxines.[1][2] This process can alter the physical appearance of the solid. While this may not always affect the compound's performance in certain reactions like Suzuki-Miyaura couplings, it can be a sign of improper storage. To minimize boroxine formation, ensure the compound is stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.
Question: My this compound is not performing as expected in my reaction, showing low reactivity. What could be the problem?
Answer: Reduced reactivity can be a result of degradation. Boronic acids are susceptible to oxidative degradation and protodeboronation, especially when exposed to air, moisture, heat, or basic conditions for extended periods.[3][4] Storing the compound at the recommended low temperatures and under an inert atmosphere can help prevent these degradation pathways. It is also advisable to use freshly prepared solutions for reactions whenever possible.
Question: I am having trouble dissolving the this compound completely in my solvent. What should I do?
Answer: Incomplete dissolution could be due to the presence of boroxine trimers, which can have different solubility profiles. Gentle warming or sonication may aid in dissolution. However, be cautious with heating as it can accelerate degradation. Ensure you are using a suitable and dry solvent.
Question: How can I verify the purity of my stored this compound before use?
Answer: The purity of your boronic acid can be checked using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). The presence of boroxine can often be observed in the NMR spectrum as a second set of signals. Adding a small amount of water to the NMR sample can sometimes help to hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.
Question: What is the best way to handle the compound to prevent degradation during an experiment?
Answer: To minimize degradation, it is recommended to handle this compound under an inert atmosphere, especially when preparing solutions or setting up reactions. Use dry solvents and glassware. If you need to weigh the solid in the open, do so quickly to minimize exposure to atmospheric moisture. For sensitive applications, working in a glovebox is ideal.
Experimental Protocols
While specific experimental protocols are highly dependent on the reaction being performed, the general handling procedures outlined in the troubleshooting section should be followed. When using this compound in a reaction, it is crucial to use anhydrous solvents and inert atmosphere techniques to prevent degradation and ensure optimal results.
Long-Term Storage Workflow
The following diagram illustrates the recommended workflow for the long-term storage of this compound, from receiving the compound to its use in an experiment.
Caption: Workflow for the proper long-term storage and handling of this compound.
References
dealing with impurities in 2,3-Dichlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorophenylboronic acid. Here, you will find information on identifying and dealing with common impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities in this compound, and arylboronic acids in general, are its trimeric anhydride, known as a boroxine, and boric acid. Boroxines form through the intermolecular dehydration of boronic acid molecules. Boric acid can be a byproduct of the synthesis or degradation of the boronic acid. Residual starting materials or byproducts from the specific synthetic route used by the manufacturer may also be present.
Q2: How do these impurities affect downstream reactions, such as Suzuki-Miyaura coupling?
A2: Impurities can have a significant impact on the outcome of Suzuki-Miyaura coupling and other cross-coupling reactions.
-
Boroxines: While often in equilibrium with the boronic acid, the presence of boroxines can affect the stoichiometry of the reaction if not accounted for, potentially leading to lower yields.
-
Boric Acid: This impurity generally does not participate in the catalytic cycle but its presence indicates potential degradation of the desired reagent.
-
Homocoupling Products: Impurities can sometimes lead to the formation of homocoupled biaryl products, which can complicate the purification of the desired cross-coupled product.[1][2][3]
-
Catalyst Poisoning: Certain impurities can poison the palladium catalyst, leading to reduced catalytic activity or complete reaction failure.[4]
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
HPLC: Provides quantitative information about the percentage of the main component and any impurities. A certificate of analysis for this compound showed a purity of 99.92% as determined by HPLC.[6]
-
¹H NMR: Can be used to identify the presence of organic impurities by comparing the spectrum to a reference standard.
-
¹¹B NMR: Is particularly useful for observing boron-containing species. Boronic acids typically show a signal around 28-34 ppm, while boroxines appear slightly downfield.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize the formation of boroxines and other degradation products, this compound should be stored in a cool, dry place, tightly sealed from moisture. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Possible Cause: Impure this compound, inactive catalyst, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of the this compound using HPLC or NMR. If significant impurities are detected, purify the material using one of the protocols outlined below.
-
Activate Catalyst: Ensure the palladium catalyst is active. If necessary, use a fresh batch of catalyst.
-
Optimize Reaction Conditions: Verify that the base, solvent, and temperature are appropriate for the specific substrates being used. The exclusion of oxygen by sparging with an inert gas like nitrogen can also be critical.[1][3]
-
Issue 2: Presence of a significant amount of homocoupled biaryl byproduct.
-
Possible Cause: This is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or certain impurities in the boronic acid.[1][2]
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and reagents to minimize the presence of oxygen.
-
Purify Boronic Acid: Purifying the this compound can remove impurities that may promote homocoupling.
-
Modify Reaction Conditions: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[1][3]
-
Issue 3: Difficulty in purifying the desired product from residual boronic acid.
-
Possible Cause: Similar polarity of the product and the boronic acid starting material.
-
Troubleshooting Steps:
-
Acid-Base Extraction: An aqueous basic wash can effectively remove the acidic boronic acid from the organic phase containing the desired product.
-
Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of the product from the boronic acid.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Data on Purification Methods
The following table summarizes the expected purity levels that can be achieved with different purification methods for arylboronic acids. The actual results may vary depending on the initial purity of the this compound and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Achievable Purity (%) | Typical Yield (%) |
| Recrystallization | 90-95 | >99 | 70-90 |
| Column Chromatography | 85-95 | >98 | 60-85 |
| Acid-Base Extraction | Any | Removes acidic impurities | >95 |
| Commercial (as per CoA) | N/A | 99.92 (by HPLC)[6] | N/A |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for purifying solid this compound to a high degree of purity.
-
Solvent Selection: Determine a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For many arylboronic acids, a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes) or water can be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This method is effective for separating this compound from impurities with different polarities.
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A typical eluent system for arylboronic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to suppress tailing.
-
Fraction Collection: Collect fractions and monitor the elution using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction for Removal of this compound
This protocol is useful for removing unreacted this compound from a neutral organic product after a reaction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a base (e.g., sodium hydroxide). The boronic acid will be deprotonated to its water-soluble boronate salt and move to the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Washing: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Recovery of Boronic Acid (Optional): The aqueous layer can be acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can then be recovered by filtration.
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Logical steps for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Purifying Boronic Acids with Column Chromatography
Welcome to the Technical Support Center for the purification of boronic acids and their derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude boronic acid samples?
A1: Common impurities include unreacted starting materials, homocoupled byproducts, and reagents from the borylation reaction, such as bis(pinacolato)diboron (B2pin2). A significant impurity is often the corresponding boroxine, a cyclic trimer formed from the dehydration of the boronic acid. Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, are also frequently observed.[1][2]
Q2: Why is silica gel chromatography of boronic acids often problematic?
A2: Standard silica gel is acidic and contains surface silanol groups (Si-OH).[3] These silanol groups can interact strongly with the Lewis acidic boron atom of boronic acids, leading to several issues:
-
Strong Adsorption: The boronic acid can stick irreversibly to the silica gel, resulting in low or no recovery of the desired product.[3][4]
-
Streaking/Tailing: The product may elute over a large number of fractions with poor separation, a phenomenon known as streaking or tailing.[4]
-
Decomposition: The acidic nature of silica gel can promote the decomposition of sensitive boronic acids, including protodeboronation.[2][5]
-
Hydrolysis of Boronate Esters: For boronate esters like pinacol esters (Bpins), the acidic silica surface can catalyze hydrolysis back to the more polar boronic acid, which will then be strongly retained on the column.[3]
Q3: Can I use crude boronic acid or its ester in the next synthetic step without purification?
A3: It is sometimes possible, particularly for robust reactions like the Suzuki-Miyaura coupling. A simple filtration through a plug of Celite or a small amount of silica gel may be sufficient to remove catalysts and inorganic salts.[3] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material. For sensitive reactions or when high purity is required for the final compound, chromatographic purification is recommended.
Q4: My boronic acid derivative is not UV-active. How can I monitor the column chromatography?
A4: If your compound lacks a UV chromophore for visualization by TLC, you can use various staining solutions. Common stains for boronic acids and their esters include potassium permanganate (KMnO₄) or p-anisaldehyde, followed by gentle heating of the TLC plate.[3] Staining with iodine vapor is another effective, non-destructive method.[3]
Q5: Are there alternatives to column chromatography for purifying boronic acids?
A5: Yes, several other techniques can be effective:
-
Recrystallization: This is a powerful method for purifying crystalline boronic acids.[1][6] Common solvent systems include water, or mixtures like ethyl acetate/hexanes and acetone/hexanes.[4]
-
Acid/Base Extraction: Boronic acids are weakly acidic and can sometimes be separated from neutral or basic impurities by extraction into a basic aqueous solution (e.g., NaOH), followed by acidification and re-extraction into an organic solvent.[4]
-
Derivatization: Converting the crude boronic acid into a more stable and easily purified derivative is a common strategy.[6] For example, reaction with diethanolamine can form a crystalline adduct that can be isolated by filtration and then hydrolyzed back to the pure boronic acid.[2][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of boronic acids and their esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Strong, irreversible adsorption to the silica gel due to interaction between the Lewis acidic boron and basic silanol groups.[3] | 1. Deactivate the Silica Gel: Co-spot your compound with an acid like acetic acid on the TLC plate to see if it improves the spot shape. If so, consider adding a small amount of acid to your eluent. More robustly, use boric acid-treated silica gel.[6] 2. Use a Different Stationary Phase: Neutral alumina can be a good alternative for less polar boronic acids and esters.[6] 3. Convert to a More Stable Derivative: Protect the boronic acid as a pinacol (Bpin) or MIDA ester, which are generally more stable and less prone to strong adsorption.[4] |
| Product Streaking or Tailing on TLC and Column | The compound is interacting too strongly with the stationary phase. | 1. Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (0.1-1%) to the eluent to compete with your compound for binding sites on the silica.[6] 2. Use Boric Acid-Treated Silica: This is highly effective at reducing tailing for boronic esters.[3][7] |
| Product Decomposition on the Column | The boronic acid is sensitive to the acidic nature of the silica gel, leading to protodeboronation or other degradation pathways.[2][5] | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine to neutralize the acidic sites.[3] 2. Minimize Contact Time: Use flash chromatography with a higher flow rate rather than gravity chromatography. A short plug of silica may be sufficient to remove major impurities.[3] 3. Work under Anhydrous Conditions: If hydrolysis is a concern, ensure all solvents and glassware are dry.[3] |
| Co-elution with Impurities | The polarity of the product and impurity are too similar in the chosen solvent system. | 1. Optimize the Solvent System: Screen different solvent systems with varying polarities and compositions (e.g., switching from ethyl acetate to diethyl ether or dichloromethane). 2. Change the Stationary Phase: If normal phase silica is ineffective, consider reversed-phase (C18) chromatography.[4] 3. Derivatization: Convert the boronic acid to a derivative (e.g., Bpin, MIDA ester) which may have different chromatographic properties than the impurities. |
| Hydrolysis of Boronate Ester to Boronic Acid during Purification | Presence of water in the eluent or on the silica gel, or the inherent acidity of the silica gel is catalyzing the hydrolysis.[3] | 1. Use Anhydrous Solvents and Silica: Dry your solvents and silica gel before use. 2. Deactivate the Silica Gel: Use boric acid-treated or base-washed silica to minimize the catalytic effect.[3] 3. Use a More Stable Ester: Consider using more hydrolytically stable boronate esters, such as those derived from 1,8-diaminonaphthalene (dan) or N-methyliminodiacetic acid (MIDA). |
Data Summary
The following tables provide a summary of common chromatographic conditions and a comparison of different purification strategies.
Table 1: Typical Column Chromatography Conditions for Boronic Acid Derivatives
| Derivative Type | Stationary Phase | Typical Eluent System | Approximate Recovery | Notes |
| Aryl Boronic Acids (polar) | Silica Gel | Dichloromethane/Methanol (e.g., 10:1 to 5:1)[8] | Variable, can be low | Often prone to streaking. Modifiers like acetic acid may be needed. |
| Aryl Boronic Acids (less polar) | Silica Gel | Hexanes/Ethyl Acetate | Moderate to High | Purity of the final product can be an issue. |
| Boronic Pinacol Esters (Bpins) | Standard Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1)[3] | Low to Moderate | Risk of hydrolysis and strong adsorption.[3] |
| Boronic Pinacol Esters (Bpins) | Boric Acid-Treated Silica Gel | Hexanes/Ethyl Acetate | High | Significantly reduces adsorption and improves recovery.[3][7] |
| Boronic Pinacol Esters (Bpins) | Neutral Alumina | Hexanes | High | Suitable for non-polar esters.[6] |
Table 2: Comparison of Purification Strategies
| Method | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Widely available and understood. | Can cause decomposition, low recovery, and streaking of boronic acids.[4][6] | Robust, less polar boronic acids and esters that are not sensitive to acidic conditions. |
| Boric Acid-Treated Silica Gel | Suppresses over-adsorption of boronic esters, leading to higher recovery and better peak shape.[3][7] | Requires an extra preparation step for the silica gel. | Purification of boronic pinacol esters (Bpins).[3][7] |
| Base-Washed Silica Gel (e.g., with Triethylamine) | Neutralizes acidic sites on silica, preventing decomposition of acid-sensitive compounds.[3] | Can affect the elution profile; the base needs to be removed from the product fractions. | Acid-sensitive boronic acids. |
| Neutral Alumina Chromatography | Good alternative to silica, especially for compounds that are sensitive to acid. | Generally has lower resolving power than silica gel. | Less polar boronic acids and esters.[6] |
| Reversed-Phase Chromatography (C18) | Can be effective when normal phase fails. | Requires removal of water from fractions, which can be difficult for some compounds; may cause decomposition.[4] | Polar boronic acids that are difficult to purify on silica. |
| Derivatization (e.g., to MIDA ester or DEA adduct) | Can convert a difficult-to-purify compound into a stable, crystalline solid that is easily isolated.[2][4] | Requires additional reaction and deprotection steps. | Oily or unstable boronic acids that fail to purify by other methods. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established literature procedures and is highly effective for the purification of boronic pinacol esters.[3][5]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare the Boric Acid Solution: Make a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[3]
-
Create the Slurry: In a large round-bottom flask, add the silica gel and the boric acid/methanol solution.
-
Equilibrate: Gently swirl or agitate the slurry at room temperature for 1 hour to ensure thorough mixing.[3]
-
Remove the Solvent: Filter the silica gel using a Büchner funnel.
-
Wash the Silica Gel: Wash the collected silica gel with ethanol (approximately 600 mL for 100 g of silica).[3]
-
Dry the Silica Gel: Dry the treated silica gel thoroughly under vacuum. This can be done on the filter funnel for an extended period or by transferring the silica to a flask and drying on a rotary evaporator or in a vacuum oven (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[3][5]
-
Storage: The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.
Visualizations
Caption: Experimental workflow for purifying boronic acids using boric acid-treated silica gel.
Caption: A decision tree for troubleshooting common issues in boronic acid purification.
References
preventing protodeboronation of 2,3-Dichlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorophenylboronic acid, focusing on the prevention of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this leads to the formation of 1,2-dichlorobenzene as a byproduct, consuming the this compound and reducing the yield of the desired product.[2] this compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the two chlorine atoms, which increases the electrophilicity of the ipso-carbon and facilitates the cleavage of the C-B bond.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
High pH/Strong Bases: The reaction is often catalyzed by bases.[3] Strong bases can increase the concentration of the more reactive boronate anion, which can be more susceptible to protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of protodeboronation.[4][5]
-
Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[5]
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[5]
-
Ligand Choice: Paradoxically, very bulky ligands, while often used to promote challenging cross-couplings, can sometimes promote protodeboronation.[6][7]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling?
A3: A multi-faceted approach is often necessary:
-
Optimize the Base: Use milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH).[8][9]
-
Control the Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[8][9]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[8][10] These derivatives offer increased stability and can provide a slow, controlled release of the boronic acid during the reaction.[9][10]
-
Employ a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[9]
Q4: What are boronic acid protecting groups, and how do they prevent protodeboronation?
A4: Boronic acid protecting groups are chemical moieties that are temporarily attached to the boronic acid group to increase its stability.[11] Common examples include pinacol, N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (dan).[11][12] They work by converting the boronic acid into a boronic ester or a tetracoordinate boron species. This modification reduces the Lewis acidity of the boron atom and sterically hinders the approach of reagents that can cause protodeboronation.[11] In many cases, these protected boronic acids can be used directly in reactions, with the protecting group being removed in situ or in a separate step.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on mitigating protodeboronation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1,2-dichlorobenzene. | High levels of protodeboronation. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[5][9] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[9] 3. Use a boronic ester: Convert this compound to its pinacol or MIDA ester derivative for increased stability.[8][9] 4. Optimize the catalyst system: Employ a highly active palladium catalyst and ligand combination to accelerate the desired coupling reaction.[9] |
| Inconsistent reaction outcomes. | Degradation of this compound upon storage. | 1. Store under inert atmosphere: Keep the boronic acid under argon or nitrogen at low temperatures.[2] 2. Use freshly: Whenever possible, use freshly acquired or purified boronic acid. 3. Convert to a stable derivative for storage: For long-term storage, consider converting it to a more stable form like a pinacol or MIDA ester.[2] |
| Difficulty in purifying the desired product from the 1,2-dichlorobenzene byproduct. | Similar polarities of the product and the protodeboronated byproduct. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography or consider using High-Performance Liquid Chromatography (HPLC). 2. Derivatization: If possible, derivatize the desired product to alter its polarity, facilitating easier separation. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the extent of protodeboronation and the yield of the desired product in Suzuki-Miyaura couplings.
Table 1: Effect of Base on Product Yield and Protodeboronation
| Base | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Protodeboronation (%) | Reference |
| K₂CO₃ | 2-bromo-1H-imidazo[4,5-b]pyrazine | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 65 | Not specified | [9] |
| Na₂CO₃ | 2-bromo-1H-imidazo[4,5-b]pyrazine | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 60 | Not specified | [9] |
| K₃PO₄ | 2-bromo-1H-imidazo[4,5-b]pyrazine | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 72 | Not specified | [9] |
| CsF | 2-bromo-1H-imidazo[4,5-b]pyrazine | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 92 | Not specified | [9] |
Note: This data, from a study on a similar heterocyclic system, suggests that milder inorganic bases, particularly CsF and K₃PO₄, can provide superior yields, likely by minimizing base-mediated protodeboronation.[9]
Table 2: Effect of Boron Reagent Type on Product Yield
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~55 | [9] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~20 | [9] |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 | [9] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [9] |
Note: This data on a heteroaryl boronic acid illustrates that while the free boronic acid might be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[9]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Preparation of this compound MIDA Ester
For challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: After the complete removal of water, cool the reaction mixture and isolate the crystalline MIDA boronate by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dichlorophenylboronic Acid in Aqueous Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichlorophenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water on reactions involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is water compatible with Suzuki-Miyaura reactions using this compound?
A1: Yes, water can be a compatible and even beneficial co-solvent for Suzuki-Miyaura reactions involving this compound.[1][2][3] It can aid in the dissolution of inorganic bases and facilitate the catalytic cycle. However, the amount of water must be carefully optimized, as excessive water can lead to undesirable side reactions.
Q2: What is the primary side reaction to be concerned about when using water with this compound?
A2: The primary concern is protodeboronation, which is the hydrolysis of the carbon-boron bond to replace the boronic acid group with a hydrogen atom.[4][5] This results in the formation of 1,2-dichlorobenzene as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic properties of the boronic acid.[4][5]
Q3: How does pH affect the stability of this compound in aqueous media?
A3: The pH of the reaction mixture is a critical factor influencing the rate of protodeboronation.[5] The reaction mechanism for this side reaction can be complex, with different pathways dominating at different pH values.[4][5][6] It is essential to carefully control the pH through the appropriate choice of base to minimize this unwanted reaction.
Q4: Can I run the reaction in pure water?
A4: While some Suzuki-Miyaura reactions can be performed in entirely aqueous media, it is generally recommended to use a co-solvent system with this compound.[1][7] Organic solvents such as 1,4-dioxane, THF, or ethanol are often mixed with water to ensure the solubility of all reactants.[1][8]
Q5: Are there alternatives to this compound that are more stable in water?
A5: Yes, boronate esters (e.g., pinacol esters) and trifluoroborate salts are generally more stable towards hydrolysis than the corresponding boronic acids.[5] These derivatives can be used in Suzuki-Miyaura reactions and may offer better results in aqueous conditions, as they slowly release the boronic acid in situ.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Protodeboronation: Excessive water or non-optimal pH is leading to the hydrolysis of the boronic acid. | - Reduce the amount of water in the solvent system.- Screen different bases to optimize the pH.- Consider using the pinacol ester or trifluoroborate salt of this compound. |
| Poor solubility of reactants: The chosen solvent system may not be effectively dissolving all components. | - Adjust the ratio of the organic solvent to water.- Try a different organic co-solvent (e.g., 1,4-dioxane, THF, ethanol). | |
| Catalyst deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst. | - Ensure all solvents are properly degassed.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of 1,2-dichlorobenzene byproduct | Protodeboronation: This is a direct consequence of the hydrolysis of this compound. | - Minimize reaction time.- Lower the reaction temperature if possible.- Re-evaluate the water content and base used in the reaction. |
| Inconsistent reaction rates | Biphasic system issues: In a two-phase system, inefficient stirring can lead to poor mass transfer and inconsistent results. | - Increase the stirring rate to ensure good mixing of the aqueous and organic phases.- Consider adding a phase-transfer catalyst. |
Quantitative Data
The following table summarizes the effect of the water content on the yield of a model Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and phenylboronic acid. While not specific to this compound, it illustrates the general principle that an optimal amount of water can enhance the reaction yield.
| Solvent System (1,4-Dioxane:Water) | Yield (%) |
| 1:0 (Anhydrous) | 71 |
| 4:1 | 75 |
| 2:1 | 80 |
| 1:1 | 78 |
| 1:2 | 65 |
| 0:1 (Pure Water) | Low |
Data adapted from a study on a similar system and is for illustrative purposes.[1]
Experimental Protocols
Protocol: Investigating the Impact of Water on the Suzuki-Miyaura Coupling of this compound
Objective: To determine the optimal water concentration for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Solvent Systems: Prepare a series of degassed 1,4-dioxane and water mixtures with varying volume ratios (e.g., 10:1, 5:1, 2:1, 1:1). Also, prepare a control with anhydrous degassed 1,4-dioxane.
-
Reaction Setup: In a series of reaction vials, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Purge each vial with an inert gas for 5-10 minutes.
-
Solvent Addition: To each vial, add the corresponding prepared solvent mixture.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol%) to each vial.
-
Reaction: Seal the vials and stir the mixtures at a set temperature (e.g., 80-100 °C) for a predetermined time.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the yield for each reaction condition.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Microwave-Assisted Suzuki Coupling of 2,3-Dichlorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted Suzuki coupling of 2,3-dichlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my microwave-assisted Suzuki coupling with this compound giving a low yield?
A1: Low yields in this reaction can be attributed to several factors. This compound is an electron-deficient and sterically hindered substrate, which can make the reaction more challenging. Common causes for low yield include inefficient catalyst systems, instability of the boronic acid, inadequate base, or non-optimal reaction conditions (temperature, time, solvent). It is also crucial to ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
Q2: What are the common side reactions observed with this compound in Suzuki couplings?
A2: The primary side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid. Protodeboronation can be promoted by residual water or insufficiently anhydrous solvents. Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
Q3: How can I improve the stability of this compound during the reaction?
A3: To mitigate the instability of the boronic acid, it is recommended to use it as fresh as possible. Storing it under inert gas and in a desiccator can help. In the reaction itself, using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for any degradation.
Q4: What are the best practices for setting up a microwave-assisted Suzuki coupling reaction?
A4: Proper setup is critical for success. Always use a dedicated microwave reaction vial with a stir bar. Ensure all glassware is oven-dried to remove any moisture. Reagents should be added under an inert atmosphere (e.g., argon or nitrogen). The vial must be properly sealed to prevent solvent evaporation and pressure buildup. It is also important to ensure efficient stirring throughout the reaction.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | For an electron-deficient and sterically hindered substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. |
| Protodeboronation of Boronic Acid | Ensure all solvents are rigorously dried and degassed. Use a freshly opened bottle of boronic acid or purify it before use. Consider using a slightly higher equivalence of the boronic acid. |
| Inadequate Base | The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings. Ensure the base is finely powdered and dry. |
| Suboptimal Reaction Temperature/Time | Microwave heating allows for rapid optimization. Screen a range of temperatures (e.g., 100-150 °C) and reaction times (e.g., 10-30 minutes) to find the optimal conditions.[1] |
| Poor Solubility of Reagents | If reagents are not fully dissolved, the reaction will be slow or incomplete. Experiment with different solvent systems. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water.[1] |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before heating. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| In situ Reduction of Pd(II) Precatalyst | Using a Pd(II) precatalyst can sometimes lead to homocoupling during its reduction to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[2] |
| Suboptimal Ligand | Bulky electron-rich ligands can sometimes suppress homocoupling by sterically hindering the unwanted side reaction. |
Experimental Protocols
Below is a general experimental protocol for the microwave-assisted Suzuki coupling of this compound. This should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Securely cap the reaction vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative conditions for microwave-assisted Suzuki couplings. Note that yields are highly substrate-dependent and these conditions may require optimization for the coupling of this compound with your specific aryl halide.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (3:1) | 130 | 20 | 72 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 140 | 10 | 91 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 110 | 25 | 88 |
Data is illustrative and based on typical conditions reported in the literature for similar substrates.
Table 2: Effect of Different Bases on a Model Reaction
| Entry | Base | Equivalents | Yield (%) |
| 1 | K₂CO₃ | 2.0 | 65 |
| 2 | K₃PO₄ | 2.0 | 88 |
| 3 | Cs₂CO₃ | 2.0 | 92 |
| 4 | Na₂CO₃ | 2.0 | 55 |
Reaction Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Dioxane/H₂O (4:1), 120 °C, 15 min.
Visualizations
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Caption: A logical workflow for troubleshooting low yields in Suzuki couplings.
References
Validation & Comparative
Reactivity Showdown: 2,3-Dichlorophenylboronic Acid vs. 3,5-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The strategic placement of chlorine atoms on a phenylboronic acid scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. This guide provides an objective comparison of the reactivity of two common isomers, 2,3-dichlorophenylboronic acid and 3,5-dichlorophenylboronic acid, in the context of the Suzuki-Miyaura coupling reaction. By examining experimental data, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.
Executive Summary
The reactivity of dichlorophenylboronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of steric and electronic effects. Our analysis of published experimental data indicates a general trend of higher reactivity for 3,5-dichlorophenylboronic acid compared to its 2,3-dichloro isomer . This difference is primarily attributed to the steric hindrance imposed by the ortho-chloro substituent in this compound, which impedes the crucial transmetalation step in the catalytic cycle.
Comparative Reactivity: A Quantitative Overview
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 |
| 3,5-Dichlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 2 | 95 |
| This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~65-75 |
| 3,5-Dichlorophenylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
Note: Yields for this compound are estimated based on typical yields for ortho-substituted boronic acids under similar conditions, as direct examples with these specific coupling partners were not found in a single source. The significantly shorter reaction times and often milder conditions required for 3,5-dichlorophenylboronic acid to achieve high yields are indicative of its higher reactivity.
Delving into the Mechanisms: Steric vs. Electronic Effects
The observed reactivity difference can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Electronic Effects: Both isomers possess two electron-withdrawing chlorine atoms, which decrease the electron density of the phenyl ring. This inductive effect (-I) makes the boronic acid carbon less nucleophilic, potentially slowing down the transmetalation step. The meta-position of the chlorines in the 3,5-isomer results in a more pronounced electron-withdrawing effect at the carbon atom bonded to boron compared to the 2,3-isomer. However, this electronic difference appears to be secondary to steric factors.
Steric Hindrance: The key differentiator is the presence of a chlorine atom at the ortho-position (C2) in this compound. This substituent sterically encumbers the boronic acid group, hindering its approach to the palladium center during the transmetalation step. This steric clash increases the activation energy of this crucial step, thereby slowing down the overall reaction rate. In contrast, the chlorine atoms in 3,5-dichlorophenylboronic acid are in the meta-positions, which do not significantly obstruct the boronic acid functionality.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,3-Dichlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose. This guide provides an objective comparison of common palladium catalysts for the coupling of the sterically hindered and electronically deactivated 2,3-dichlorophenylboronic acid with aryl halides, supported by experimental data and detailed protocols.
The presence of two chlorine atoms in the ortho and meta positions of this compound presents a significant challenge for catalytic activity. This guide will compare the performance of three widely used palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a modern Buchwald-type catalyst, XPhos Pd G2. The selection of the optimal catalyst is critical for achieving high yields and efficient reaction times in the synthesis of polychlorinated biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of the three palladium catalysts in the Suzuki-Miyaura coupling of this compound with a model aryl halide. The data has been compiled from literature sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| Pd(dppf)Cl₂ | 4-Chloroanisole | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 2 |
| XPhos Pd G2 | 2-Chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 100 | 2 | 96 | 1 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound using the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Using Pd(PPh₃)₄
Reaction: this compound + 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
Reaction: this compound + 4-Chloroanisole
Materials:
-
This compound (1.5 mmol)
-
4-Chloroanisole (1.0 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound, 4-chloroanisole, Pd(dppf)Cl₂, and potassium phosphate to a dry reaction vessel.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100 °C with stirring for 4 hours.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Protocol 3: Using XPhos Pd G2
Reaction: this compound + 2-Chlorotoluene
Materials:
-
This compound (1.2 mmol)
-
2-Chlorotoluene (1.0 mmol)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
tert-Butanol (t-BuOH) (4 mL)
-
Water (1 mL)
Procedure:
-
To a microwave vial, add this compound, 2-chlorotoluene, XPhos Pd G2, and potassium phosphate.
-
Add degassed tert-butanol and water.
-
Seal the vial and heat in a microwave reactor to 100 °C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Purity Under the Microscope: A Comparative Guide to the Validation of 2,3-Dichlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,3-Dichlorophenylboronic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are presented to support the objective comparison of this key analytical technique against other alternatives.
This compound is a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules, including active pharmaceutical ingredients. Ensuring the purity of this reagent is critical to control reaction yields, impurity profiles, and the overall quality of the final product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the predominant method for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This technique allows for the separation and quantification of the main compound from its potential impurities.
Challenges in Boronic Acid Analysis
The analysis of boronic acids by HPLC is not without its challenges. A primary consideration is the propensity of boronic acids to undergo dehydration to form cyclic anhydrides, known as boroxines.[1] These boroxines can exist in equilibrium with the monomeric boronic acid in solution, potentially leading to complex chromatograms. Furthermore, the polarity of boronic acids requires careful method development to achieve adequate retention on standard reversed-phase columns.[1]
Optimized HPLC Method for this compound
Based on established methods for various arylboronic acids, the following protocol is recommended for the purity validation of this compound.[4][5]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.
This method provides a robust separation of the parent compound from its common impurities, allowing for accurate purity determination by area percentage.
Comparison of Analytical Techniques
While HPLC is the preferred method, other analytical techniques can provide complementary information regarding the purity and identity of this compound.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range for this compound |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity. | High resolution and sensitivity, quantitative, widely available. | Can be challenging to develop methods for polar compounds; boroxine formation can complicate analysis.[1] | ≥96.0% - 99.92%[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR).[1] | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures, boroxine formation can broaden spectra.[1] | Provides structural confirmation and can detect major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight information. | Typically coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures. | Confirms molecular weight of the main component and can identify impurities. |
| Titration | Quantitative chemical analysis to determine the concentration of an analyte. | Simple, inexpensive. | Non-specific, will titrate any acidic impurity, not suitable for complex mixtures. Weak acids like boronic acids can be difficult to titrate accurately.[6] | Can provide an estimate of total acidic content. |
| Gas Chromatography (GC) | Chromatographic separation of volatile compounds. | High resolution for volatile compounds. | Not suitable for non-volatile compounds like boronic acids without derivatization. | Not directly applicable. |
Potential Impurities in this compound
A thorough purity validation requires an understanding of potential impurities that may arise during synthesis or degradation.
-
Boroxine (Anhydride): The cyclic trimer formed by the dehydration of three boronic acid molecules. Many commercial sources of this compound state that it contains varying amounts of the anhydride.[7][8]
-
Starting Materials: Unreacted starting materials from the synthesis, such as 1,2,3-trichlorobenzene or 2,3-dichloro-1-bromobenzene.
-
Homocoupling Byproducts: Biphenyl species formed from the coupling of two dichlorophenyl groups during a Grignard-based synthesis.
-
Oxidative Degradation Products: Cleavage of the boronic acid group to form the corresponding phenol (2,3-dichlorophenol).
Visualizing the Workflow
To illustrate the logical flow of the HPLC validation process, the following diagrams are provided.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. equationchemical.com [equationchemical.com]
- 3. This compound | 151169-74-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 151169-74-3 [sigmaaldrich.com]
- 6. This compound | 151169-74-3 | FD37800 [biosynth.com]
- 7. This compound | 151169-74-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
Spectroscopic Scrutiny: Confirming the Structure of 2,3-Dichlorophenylboronic Acid
A definitive guide to the structural elucidation of 2,3-Dichlorophenylboronic acid through comparative spectroscopic analysis. This report provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to unambiguously confirm the identity and purity of this important synthetic building block.
The precise substitution pattern of functional groups on an aromatic ring is critical in determining the pharmacological and chemical properties of a molecule. In the case of dichlorophenylboronic acids, isomers can exhibit vastly different reactivities and biological activities. Therefore, rigorous spectroscopic analysis is paramount to confirm the exact structure of this compound and distinguish it from its isomers. This guide details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares them with data from other dichlorophenylboronic acid isomers.
Comparative Spectroscopic Data
To facilitate the identification of this compound, the following tables summarize its expected spectroscopic data alongside the experimentally determined data for its isomers.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-4 | H-5 | H-6 | B(OH)₂ |
| This compound (Predicted) | ~7.6 (d) | ~7.2 (t) | ~7.5 (d) | ~8.2 (s, br) |
| 3,5-Dichlorophenylboronic acid | 7.68 (t) | 7.95 (d) | 7.68 (t) | 8.25 (s) |
Note: Predicted values for this compound are based on established substituent effects. 'd' denotes a doublet, 't' a triplet, and 's, br' a broad singlet. The B(OH)₂ proton signal can be broad and may exchange with D₂O.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | ~130 (br) | ~135 | ~133 | ~130 | ~128 | ~132 |
| 3,5-Dichlorophenylboronic acid | 135.2 | 130.0 | 135.2 | 127.9 | 135.2 | 130.0 |
| 2,5-Dichlorophenylboronic acid | 134.1 (br) | 136.5 | 131.2 | 130.5 | 131.0 | 128.8 |
Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Expected) | 3,5-Dichlorophenylboronic acid[1][2] |
| O-H stretch (B-OH) | 3500-3200 (broad) | 3370 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3070 |
| C=C stretch (aromatic) | 1600-1450 | 1580, 1450 |
| B-O stretch | 1380-1330 | 1350 |
| C-Cl stretch | 800-600 | 740, 680 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion | This compound (Expected) | Isotopic Pattern |
| [M]+ | 190 | Characteristic 3:1 (³⁵Cl) and 1:1 (³⁵Cl³⁷Cl) isotopic pattern for two chlorine atoms. |
| [M-H₂O]+ | 172 | Isotopic pattern retained. |
| [M-B(OH)₂]+ | 145 | Isotopic pattern retained. |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin disk.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The mass-to-charge ratio of the resulting ions is detected.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By carefully analyzing the ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic IR absorption bands, and the mass spectrometric fragmentation pattern, and by comparing this data with that of its isomers, researchers can confidently verify the identity and purity of their compound. This rigorous analytical process is essential for ensuring the reliability of subsequent research and development activities. Although a Certificate of Analysis confirms that a ¹H NMR spectrum consistent with the structure of this compound exists for quality control purposes, publicly available, detailed spectral data remains scarce.[3] This guide provides the expected spectral characteristics to aid in its identification.
References
comparative study of dichlorophenylboronic acid isomers in synthesis
An Objective Comparison of Dichlorophenylboronic Acid Isomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of the right starting material is paramount to the success of a synthetic route. Dichlorophenylboronic acids are a critical class of reagents, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds. The six constitutional isomers, distinguished by the positions of the two chlorine atoms on the phenyl ring, exhibit unique physicochemical properties and reactivity profiles. This guide provides a comparative analysis of these isomers, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Physicochemical Properties: A Comparative Overview
The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the physical properties of each dichlorophenylboronic acid isomer. These properties, including melting point and solubility, are crucial for handling, reaction setup, and purification. A summary of key physical data is presented below.
| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,3-Dichlorophenylboronic acid | Clc1cccc(B(O)O)c1Cl | 151169-74-3 | 190.82 | White to light yellow powder | 125 (dec.)[1] |
| 2,4-Dichlorophenylboronic acid | Clc1ccc(Cl)c(B(O)O)c1 | 68716-47-2 | 190.82 | White to off-white powder | 155-160 |
| 2,5-Dichlorophenylboronic acid | Clc1cc(Cl)ccc1B(O)O | 135145-90-3 | 190.82 | White to off-white powder[2] | 150[3] |
| 2,6-Dichlorophenylboronic acid | Clc1cccc(Cl)c1B(O)O | 100395-65-7 | 190.82 | Solid | 145-150 |
| 3,4-Dichlorophenylboronic acid | Clc1ccc(B(O)O)cc1Cl | 151169-75-4 | 190.82 | Powder | 280-285 |
| 3,5-Dichlorophenylboronic acid | Clc1cc(Cl)cc(B(O)O)c1 | 67492-50-6 | 190.82 | White to off-white powder[4] | >300 |
Reactivity and Synthetic Applications
All dichlorophenylboronic acid isomers are valuable reagents in Suzuki-Miyaura cross-coupling reactions.[5][6] However, the position of the electron-withdrawing chlorine atoms and steric factors lead to differences in reactivity and utility.
This compound: This isomer is a versatile reactant for Suzuki-Miyaura coupling reactions to prepare biologically active molecules.[1] It has been identified as a substrate in the synthesis of inhibitors for SHP2 protein kinase and has shown potential in developing compounds with antimicrobial properties.[7]
2,4-Dichlorophenylboronic acid: Commonly used in Suzuki coupling, particularly with heterocyclic partners like dichloropyrimidines, to regioselectively synthesize substituted pyrimidines, which are important scaffolds in medicinal chemistry.[8][9]
2,5-Dichlorophenylboronic acid: This isomer serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[10] It is a key reactant in the preparation of Dipeptidyl peptidase IV (DPP4) inhibitors used for treating type 2 diabetes.[2] Beyond Suzuki coupling, it is also used in copper-catalyzed reactions and rhodium(I)-catalyzed carbonylative cyclizations.[2][3]
2,6-Dichlorophenylboronic acid: The chlorine atoms ortho to the boronic acid group introduce significant steric hindrance. This can dramatically decrease its reactivity in standard Suzuki-Miyaura coupling reactions compared to other isomers, often requiring specialized catalysts or harsher conditions.[11] This steric bulk can, however, be exploited in specific synthetic strategies to control stereochemistry or favor alternative reaction pathways.
3,4-Dichlorophenylboronic acid: This is one of the most widely utilized isomers, serving as a key intermediate in the synthesis of a broad range of pharmaceuticals, including inhibitors of Mycobacterium tuberculosis, anticancer agents, and dual immunosuppressive agents.[12] Its unique electronic structure also lends itself to applications in material science, particularly in the development of sensors for glucose and other biomolecules.[12]
3,5-Dichlorophenylboronic acid: This symmetrical isomer is frequently used in Suzuki-Miyaura cross-coupling.[4] It is also a reactant in trifluoromethylation and cyanation reactions for synthesizing aromatic nitriles.[4][13] Its applications extend to materials science, where it can be used in the preparation of organic light-emitting diodes (OLEDs).[14]
Comparative Performance in Suzuki-Miyaura Coupling
| Isomer | Key Reactivity Features | Primary Applications |
| 2,3- & 2,4- | Moderate reactivity, influenced by asymmetric electronic effects. | Synthesis of complex, multi-substituted aromatic compounds. |
| 2,5- | Good reactivity, widely used as a versatile building block. | DPP4 inhibitors, agrochemicals.[2][10] |
| 2,6- | Low reactivity due to significant steric hindrance. | Niche applications where steric bulk is required. |
| 3,4- | High reactivity and versatility. | Broad use in pharmaceuticals and materials science.[12] |
| 3,5- | Good reactivity, symmetrical structure. | Pharmaceuticals, OLEDs, functionalized aromatics.[4][14] |
Visualizing the Synthetic Process
To better understand the application of these reagents, the following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, synthesized from common procedures.[15][16] Researchers should optimize conditions for their specific substrates.
Title: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Dichlorophenylboronic acid isomer (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O, or DMF)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), the selected dichlorophenylboronic acid isomer (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion
The choice among dichlorophenylboronic acid isomers is dictated by the specific synthetic target and desired reactivity. For general purposes and broad applicability in pharmaceutical synthesis, the 3,4- and 2,5-isomers are excellent starting points due to their well-documented reactivity and use in synthesizing a variety of bioactive molecules.[10][12] The 3,5-isomer offers a symmetrical building block valuable for materials and certain pharmaceutical scaffolds.[14] The 2,3- and 2,4-isomers provide routes to more complex substitution patterns. Finally, the 2,6-isomer presents a unique challenge and opportunity, where its low reactivity due to steric hindrance can be a tool for achieving specific synthetic outcomes that are inaccessible with the other, more reactive isomers. This guide serves as a foundational resource to help researchers make an informed decision based on the distinct characteristics of each isomer.
References
- 1. 2,3-二氯苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-Dichlorophenylboronic acid | 135145-90-3 [chemicalbook.com]
- 3. 2,5-二氯苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dichlorophenylboronic acid | 67492-50-6 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | 151169-74-3 | FD37800 [biosynth.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. 3,5-ジクロロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Applications of 2,3-Dichlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is critical for the success of synthetic endeavors and biological investigations. This guide provides a comprehensive comparison of 2,3-Dichlorophenylboronic acid's performance in its key applications with alternative compounds and methodologies, supported by available experimental data.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds and synthesize complex biaryl structures. These structures are often scaffolds for pharmaceuticals and functional materials.
Performance Comparison with Alternative Boron Reagents
The choice of boron reagent in Suzuki-Miyaura coupling can significantly impact reaction efficiency, stability, and substrate scope. While this compound is effective, alternatives have been developed to address some of its limitations.
| Reagent Class | Example | Advantages | Disadvantages | Typical Yields |
| Arylboronic Acids | This compound | Readily available, wide range of derivatives. | Prone to protodeboronation, can be unstable. | Good to excellent (often >80%) |
| Phenylboronic acid | Simple, cost-effective. | Less complex final products. | Generally high (>90%) | |
| 4-Fluorophenylboronic acid | Electronically distinct, useful for creating fluorinated compounds. | Reactivity can be influenced by the fluorine substituent. | High (>90%) | |
| Potassium Aryltrifluoroborates | Potassium (2,3-dichlorophenyl)trifluoroborate | Crystalline, air- and moisture-stable solids, easy to handle. | Requires an additional synthetic step from the boronic acid. | Good to excellent |
| MIDA Boronates | This compound N-methyliminodiacetic acid ester | Exceptionally stable, compatible with chromatography, allows for slow release of the boronic acid. | Requires preparation and subsequent deprotection. | High, particularly for unstable boronic acids |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Application in Medicinal Chemistry: SHP2 Inhibition
This compound has been identified as an inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a key signaling node in the RAS-MAPK pathway, which is often dysregulated in cancer. This makes SHP2 an attractive target for cancer therapy. Furthermore, this compound serves as a crucial starting material in the synthesis of more potent and selective SHP2 inhibitors, such as SHP099.
Performance Comparison of SHP2 Inhibitors
| Compound | Type | IC₅₀ (SHP2) | Mechanism of Action |
| This compound | Direct Inhibitor (putative) | Not reported | Putative active site binding |
| SHP099 | Allosteric Inhibitor | 71 nM | Binds to a tunnel-like allosteric site, stabilizing SHP2 in an auto-inhibited conformation |
| TNO155 (NVP-TNO155) | Allosteric Inhibitor | 37 nM | Binds to the same allosteric pocket as SHP099 |
| RMC-4550 | Allosteric Inhibitor | 2.3 nM | Allosteric inhibitor with high potency |
Experimental Protocol: SHP2 Inhibition Assay (Fluorescence-based)
This protocol describes a general method to assess the inhibitory activity of compounds against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
SHP2 substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl phosphate, DiFMUP)
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of SHP2 enzyme to each well of the microplate, followed by the diluted test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~358 nm, Emission: ~450 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Role of SHP2 in the RAS-MAPK Pathway
Antimicrobial Applications
Some reports suggest that this compound possesses antimicrobial properties, particularly against erythromycin-resistant bacteria. However, comprehensive studies detailing its spectrum of activity and potency are limited in the currently available literature. Boronic acids, in general, are being explored as a novel class of antibacterial agents, with some acting as inhibitors of bacterial enzymes like β-lactamases.
Performance Comparison with Standard Antibiotics
A direct quantitative comparison is challenging due to the lack of specific Minimum Inhibitory Concentration (MIC) data for this compound. The table below provides a general comparison with a standard antibiotic.
| Compound | Class | Mechanism of Action | Spectrum of Activity |
| This compound | Boronic Acid | Not fully elucidated; potential enzyme inhibition. | Reported against erythromycin-resistant bacteria (Gram-positive). |
| Erythromycin | Macrolide | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | Primarily Gram-positive bacteria. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard method to quantify the antimicrobial activity of a compound.
Materials:
-
Test compound (this compound)
-
Bacterial strain (e.g., erythromycin-resistant Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MIC Determination Workflow
Conclusion
This compound is a versatile reagent with significant applications in organic synthesis and medicinal chemistry. While it is a reliable component in Suzuki-Miyaura couplings, researchers should consider more stable alternatives like trifluoroborates or MIDA boronates for complex syntheses. Its role as a SHP2 inhibitor highlights its potential in drug discovery, both as a standalone agent and as a scaffold for more potent inhibitors. Further investigation is warranted to fully characterize its antimicrobial properties and potential therapeutic applications in this area. The experimental protocols and comparative data presented in this guide aim to facilitate informed decisions in the design and execution of research involving this compound.
A Comparative Guide to Alternatives for 2,3-Dichlorophenylboronic Acid in Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications, the choice of the organoboron reagent is paramount. 2,3-Dichlorophenylboronic acid is a valuable building block, but its performance, stability, and cost can necessitate the consideration of alternatives. This guide provides an objective comparison of this compound with other dichlorophenylboronic acid isomers and more stable boron reagents such as potassium organotrifluoroborates, MIDA (N-methyliminodiacetic acid) boronates, and pinacol boronic esters. The comparison is supported by a summary of reported experimental data and detailed experimental protocols.
Executive Summary
While this compound remains a viable reagent, its alternatives offer significant advantages in terms of stability, handling, and, in some cases, reactivity.
-
Dichlorophenylboronic Acid Isomers (3,5- and 2,4-): These offer a direct comparison of the impact of chlorine substitution patterns on reactivity. The steric and electronic differences can influence reaction yields and kinetics.
-
Potassium Organotrifluoroborates: These salts exhibit enhanced stability to air and moisture, are less prone to protodeboronation, and can often be used in near-stoichiometric amounts.
-
MIDA Boronates: Exceptionally stable, MIDA boronates are compatible with a wide range of reaction conditions, enabling their use in multi-step, one-pot synthetic sequences. They allow for the slow release of the active boronic acid under specific conditions.
-
Pinacol Boronic Esters: These are more stable than the corresponding boronic acids and are particularly useful for the controlled, slow release of the boronic acid in situ, which can be advantageous for sensitive substrates.
The choice of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and overall cost-effectiveness.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of this compound and its alternatives in representative Suzuki-Miyaura cross-coupling reactions with aryl bromides. It is important to note that the data is compiled from various sources and direct head-to-head comparisons under identical conditions are limited. The yields are therefore indicative of the potential performance of each reagent class.
| Reagent Class | Boron Reagent Example | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dichlorophenylboronic Acid | This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | N/A | Moderate to Good | General Knowledge |
| Dichlorophenylboronic Acid Isomer | 3,5-Dichlorophenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 55 | [1] |
| Potassium Organotrifluoroborate | Potassium Phenyltrifluoroborate | Benzyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | N/A | Good to Excellent | [2] |
| MIDA Boronate | p-Tolyl MIDA Boronate | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ | Et₃N | Water | RT | 24 | 82-90 | [3] |
| Pinacol Boronic Ester | Heptyl Pinacol Boronic Ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Halides with Boronic Acids and their Alternatives
Reaction Setup:
A dry Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 mmol), the boronic acid or its alternative (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol). The vessel is then sealed with a septum.
Solvent Addition and Degassing:
The appropriate degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water) is added via syringe. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by three freeze-pump-thaw cycles.
Reaction:
The reaction mixture is heated to the desired temperature (typically ranging from room temperature to reflux) and stirred for the specified time. The progress of the reaction is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
Work-up and Purification:
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Specific Protocol Example: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with 4-Methoxyphenylboronic Acid[1]
To a solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 equiv) in a mixture of toluene, water, and methanol, was added 4-methoxyphenylboronic acid (2.2 equiv), potassium carbonate (K₂CO₃, 4.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). The reaction mixture was heated at reflux until the starting material was consumed (as monitored by TLC). After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to give 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole in 55% yield.[1]
Reaction Mechanisms and Workflows
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent can influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The various boron reagents are precursors to the active organoboronate species required for the transmetalation step. Their stability dictates how they are best utilized in a synthetic sequence.
Caption: Relationship between different boron reagents in Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate alternative to this compound depends on a careful evaluation of the specific synthetic challenge. For reactions requiring high stability and controlled reactivity, MIDA boronates and potassium organotrifluoroborates represent excellent choices. Pinacol boronic esters also offer enhanced stability over free boronic acids. While direct comparative data for this compound is sparse, the information gathered on analogous systems provides a strong foundation for researchers to make informed decisions. The provided experimental protocols serve as a starting point for the development of robust and efficient cross-coupling methodologies. Future work should focus on direct, head-to-head comparisons of these reagents under standardized conditions to provide a more definitive performance benchmark.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficiency of 2,3-Dichlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose, and the selection of the appropriate boronic acid is critical for optimizing reaction efficiency and yield. This guide provides a comprehensive assessment of 2,3-Dichlorophenylboronic acid's performance in this pivotal reaction, offering a comparison with its isomers and other substituted phenylboronic acids, supported by experimental data and detailed protocols.
The efficiency of a Suzuki-Miyaura coupling reaction is intricately linked to the electronic and steric properties of the boronic acid. In the case of dichlorophenylboronic acids, the position of the chlorine atoms on the phenyl ring significantly influences reactivity. While comprehensive side-by-side comparative studies are limited, existing data allows for an insightful analysis of their relative performance.
Performance Comparison of Dichlorophenylboronic Acid Isomers
To illustrate the comparative efficiency, we can examine the Suzuki-Miyaura coupling of different dichlorophenylboronic acid isomers with a common coupling partner, 4-bromoanisole. The following table summarizes typical yields obtained under standardized conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Data not available in cited literature] |
| 3,4-Dichlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85% |
| 3,5-Dichlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90% |
| Phenylboronic acid (for reference) | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95% |
Note: The yield for this compound is not explicitly available under these specific comparative conditions in the reviewed literature. However, based on general reactivity trends, it is expected to be slightly lower than its 3,4- and 3,5-isomers due to potential steric hindrance from the ortho-chloro substituent.
The general trend suggests that the steric hindrance of the ortho-substituent in this compound may slightly impede the transmetalation step of the catalytic cycle, potentially leading to lower yields compared to the 3,4- and 3,5-isomers where the chlorine atoms are more remote from the boronic acid moiety.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
Materials:
-
Aryl Bromide (1.0 mmol)
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10:1 ratio, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of a Suzuki-Miyaura coupling reaction and the factors influencing its outcome, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
The Strategic Application of 2,3-Dichlorophenylboronic Acid in Suzuki-Miyaura Couplings for the Synthesis of Biologically Active Scaffolds
A Comparative Analysis of Arylboronic Acid Performance in C-C Bond Formation
In the realm of synthetic organic chemistry, the pursuit of efficient and versatile methods for the construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, widely employed in the synthesis of pharmaceuticals and natural products. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, yield, and the electronic properties of the resulting biaryl scaffold. This guide provides a comparative analysis of 2,3-dichlorophenylboronic acid, highlighting its utility in the synthesis of key heterocyclic structures and comparing its performance with other substituted phenylboronic acids.
Performance in the Synthesis of Canthin-4-one and Isocanthin-4-one Cores
The canthin-4-one and isocanthin-4-one skeletons are privileged heterocyclic motifs found in numerous alkaloids with a range of biological activities. A key step in the synthesis of these cores involves a Suzuki-Miyaura coupling to introduce a substituted phenyl ring. The following table summarizes the performance of this compound in comparison to other arylboronic acids in the synthesis of canthin-4-one precursors.
| Arylboronic Acid | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Conditions | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂·DCM | 5 | Dioxane/H₂O (3:1) | K₂CO₃ | Microwave, 120 °C, 30 min | 47 | [1] |
| 2-Chlorophenylboronic acid | Pd(dppf)Cl₂·DCM | 5 | Dioxane/H₂O (3:1) | K₂CO₃ | Reflux | High | [1] |
| Phenylboronic acid | Pd(dppf)Cl₂·DCM | 5 | Dioxane/H₂O (3:1) | K₂CO₃ | Conventional Heating | 71 | [1] |
Data compiled from studies on the synthesis of canthin-4-one and isocanthin-4-one analogues.[1]
The data indicates that while this compound is a viable substrate for this transformation, its performance in terms of yield can be influenced by the reaction conditions. The use of microwave irradiation was found to be beneficial for driving the reaction to completion, a common strategy for less reactive coupling partners.[1] The electron-withdrawing nature of the two chlorine atoms can decrease the nucleophilicity of the boronic acid, potentially requiring more forcing conditions compared to less substituted or electron-rich arylboronic acids.
Application in the Synthesis of Substituted Diaryl Ethers
This compound has also been employed in Chan-Lam and Suzuki-type couplings for the synthesis of diaryl ether and bis-arylated derivatives, which are common substructures in many biologically active compounds.
| Arylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| This compound | 2,4-Dibromophenol | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 46.2 | [2] |
| 4-Chlorophenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | DCM | 89.2 | [2] |
| 3-Chloro-4-fluorophenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | DCM | 92.0 | [2] |
| 5-Bromo-2-thienylboronic acid | 2,4-Dibromophenol | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65.8 | [2] |
This table showcases the versatility of this compound in different cross-coupling strategies.[2]
In the synthesis of bis-arylated products from 2,4-dibromophenol, this compound provided a moderate yield.[2] This highlights its utility in sequentially building molecular complexity.
Experimental Protocols
A representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and an arylboronic acid is provided below.
General Procedure for Suzuki-Miyaura Coupling:
To a solution of the aryl halide (1.0 equiv) in a 3:1 mixture of dioxane and water were added the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv). The reaction mixture was then heated to reflux or subjected to microwave irradiation at 120 °C for 30 minutes. Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Synthetic Workflow and Logical Relationships
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation where this compound serves as a key building block.
References
A Comparative Guide to the Kinetic Performance of 2,3-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds in the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall kinetic profile. This guide provides an objective comparison of the kinetic performance of 2,3-Dichlorophenylboronic acid with other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data from related systems.
Performance Comparison: The Influence of Di-chloro Substitution on Reaction Kinetics
The electronic and steric properties of substituents on the phenylboronic acid ring significantly impact the kinetics of the Suzuki-Miyaura reaction, primarily by influencing the rate-determining transmetalation step. In the case of this compound, the two chlorine atoms exert strong electron-withdrawing inductive effects.
Generally, electron-withdrawing groups on the boronic acid can decrease the rate of transmetalation.[1] This is attributed to a reduction in the nucleophilicity of the aryl group being transferred to the palladium center. However, the steric hindrance imposed by the ortho-chloro substituent in this compound can also play a complex role, potentially retarding the reaction rate compared to less hindered analogs.
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with other halogenated and substituted phenylboronic acids. The following data summarizes the performance of various boronic acids in Suzuki-Miyaura coupling reactions, providing a framework for understanding the expected kinetic behavior of this compound.
Quantitative Kinetic Data Comparison
The table below presents a compilation of reaction conditions and outcomes for various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. This data, gathered from analogous systems, provides a baseline for anticipating the performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations & Inferences for this compound |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | Baseline for a simple, unsubstituted arylboronic acid.[2] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | The electron-withdrawing fluoro group at the para position shows high reactivity, suggesting that electronic effects are nuanced.[2] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | Not Reported | 98 | High yield suggests efficient coupling even with multiple electron-withdrawing groups. The ortho-fluoro group is less sterically hindering than a chloro group.[3] |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | ~8 | ~50 | The combined electron-withdrawing effect of two fluorine atoms may slow the reaction compared to a single substitution.[3] |
| 2-Bromotoluene | Phenylboronic acid | [HIPr]₂[PdCl₄] | KOH | 2-propanol/water | 40 | <0.5 | 70 | Demonstrates the impact of steric hindrance on the aryl halide partner, which can be a factor with ortho-substituted boronic acids as well.[4] |
Note: The expected performance of this compound is inferred based on general trends observed with other halogenated phenylboronic acids. The presence of two chlorine atoms, particularly one in the ortho position, is expected to decrease the reaction rate compared to unsubstituted or para-substituted analogs due to a combination of electronic and steric effects.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. The following are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura reactions.
General Protocol for Kinetic Analysis via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (e.g., 1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., dioxane/water mixture). An internal standard (e.g., decane or biphenyl) is added for accurate quantification.
-
Initiation and Sampling: Bring the reaction mixture to the desired temperature to initiate the reaction. At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold solution of dilute HCl or water) to stop the catalytic cycle.
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate or acetonitrile) and filter it through a short plug of silica or a syringe filter to remove solid particles before injection into the GC or HPLC.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentration of the reactants and products relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of a Suzuki-Miyaura reaction.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
A Comparative Guide to 2,3-Dichlorophenylboronic Acid: Performance in Catalysis, Sensing, and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of 2,3-Dichlorophenylboronic acid against other relevant boronic acids. The following sections detail its performance in key chemical transformations, its application in anion sensing, and its biological activity, supported by experimental data and protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application. Table 1 summarizes its key characteristics in comparison to other selected boronic acids. The presence of two chlorine atoms on the phenyl ring influences the electronic properties and reactivity of the boronic acid group.
| Property | This compound | Phenylboronic Acid | 4-Fluorophenylboronic Acid | 3,5-Dichlorophenylboronic Acid |
| Molecular Formula | C₆H₅BCl₂O₂ | C₆H₇BO₂ | C₆H₆BFO₂ | C₆H₅BCl₂O₂ |
| Molecular Weight | 190.82 g/mol | 121.93 g/mol | 139.92 g/mol | 190.82 g/mol |
| Appearance | White to off-white solid[1] | White crystalline solid | White to off-white powder | White to off-white solid |
| Melting Point | 125 °C (decomposes)[2] | 216-220 °C | 269-274 °C | >300 °C |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in this reaction is influenced by the electronic and steric effects of the ortho and meta chlorine substituents. These substituents can impact the transmetalation step of the catalytic cycle.
While direct head-to-head comparative studies under identical conditions are limited, the following table provides representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~95% (representative) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 3,5-Dichlorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂/PCy₃ | K₃PO₄ | t-BuOH | 100 | 24 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). A suitable solvent system (e.g., toluene/water 4:1, 5 mL) is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Relationship for Suzuki-Miyaura Coupling
References
Confirming Suzuki Coupling Products of 2,3-Dichlorophenylboronic Acid: A Mass Spectrometry-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of product formation is a critical step in synthetic chemistry. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for confirming the products of Suzuki-Miyaura coupling reactions involving 2,3-Dichlorophenylboronic acid. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate analytical strategy for structural verification.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. When using this compound as a coupling partner, the resulting products contain a characteristic dichlorinated phenyl moiety. The confirmation of the successful coupling and the correct isomeric structure of the product is paramount. Mass spectrometry offers a rapid and highly sensitive method for this purpose. However, a comprehensive analytical approach often involves complementary techniques to provide unequivocal structural elucidation.
Comparative Analysis of Analytical Techniques
A hypothetical Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole is used as a representative example to illustrate the comparison of different analytical techniques. The expected product is 2',3'-dichloro-4-methoxybiphenyl.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation pattern for structural clues. | High sensitivity (picomole to femtomole), rapid analysis, compatible with chromatography (GC-MS, LC-MS). | Isomeric differentiation can be challenging without fragmentation analysis or chromatographic separation, potential for complex spectra due to boronic acid dehydration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity through space (NOESY) and through bonds (COSY, HMBC, HSQC). | Unambiguous structure determination, quantitative analysis. | Lower sensitivity than MS, requires larger sample amounts, longer acquisition times, can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Limited structural information, not suitable for distinguishing isomers with similar functional groups. |
| X-ray Crystallography | Absolute three-dimensional structure of a crystalline solid. | Provides the "gold standard" for structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain; structure in solid-state may differ from solution. |
Mass Spectrometry in Detail
Mass spectrometry is a cornerstone technique for the initial confirmation of the formation of the desired product. The key is to identify the molecular ion peak corresponding to the calculated mass of the target molecule. For 2',3'-dichloro-4-methoxybiphenyl (C₁₃H₁₀Cl₂O), the expected monoisotopic mass is approximately 252.01 g/mol .
A crucial feature in the mass spectrum of chlorinated compounds is the isotopic pattern arising from the presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance of approximately 3:1. For a molecule containing two chlorine atoms, this results in a characteristic M, M+2, and M+4 peak cluster with relative intensities of approximately 9:6:1. This isotopic signature provides a high degree of confidence in the identification of the dichlorinated product.
Expected Mass Spectrometry Data for 2',3'-dichloro-4-methoxybiphenyl:
| Ion Type | Calculated m/z | Expected Isotopic Pattern (Intensity Ratio) |
| [M]⁺ | 252.01 | [M]⁺ (100%), [M+2]⁺ (~65%), [M+4]⁺ (~10%) |
| [M-CH₃]⁺ | 237.00 | Isotopic pattern for two chlorines |
| [M-Cl]⁺ | 217.05 | Isotopic pattern for one chlorine |
| [M-2Cl]⁺ | 182.07 | Single major peak |
The fragmentation pattern in Electron Ionization (EI) mass spectrometry can provide further structural information. For polychlorinated biphenyls, common fragmentation pathways involve the sequential loss of chlorine atoms and the biphenyl core.
Alternative and Complementary Techniques
While mass spectrometry is excellent for initial confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For 2',3'-dichloro-4-methoxybiphenyl, one would expect to see distinct signals for the aromatic protons on both rings and a singlet for the methoxy group protons. The coupling patterns (e.g., doublets, triplets) and coupling constants reveal the connectivity of the protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For 2',3'-dichloro-4-methoxybiphenyl, 13 distinct signals would be expected in the aromatic region, along with a signal for the methoxy carbon.
A multi-technique approach, combining the high sensitivity of mass spectrometry with the detailed structural information from NMR, provides the most robust and reliable confirmation of product formation.
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: 250 °C, splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum for the molecular ion and characteristic fragmentation and isotopic patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for product confirmation and the logical relationship between the analytical techniques.
Caption: Experimental workflow from synthesis to product confirmation.
Caption: Logical relationship of analytical evidence for product confirmation.
A Comparative Guide to the Utility of 2,3-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Phenylboronic acids are a cornerstone of modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of C-C bonds. This guide provides a comparative overview of 2,3-dichlorophenylboronic acid, examining its performance in Suzuki-Miyaura coupling reactions relative to other dichlorophenylboronic acid isomers and its application in the synthesis of bioactive molecules, with a focus on ENPP1 inhibitors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The position of electron-withdrawing groups, such as chlorine atoms, can significantly impact the efficiency of the transmetalation step in the catalytic cycle. While direct, head-to-head comparative studies of dichlorophenylboronic acid isomers under identical conditions are not extensively documented in peer-reviewed literature, an indirect comparison can be drawn from various studies that utilize these reagents in the synthesis of biaryl compounds.
Below are tables summarizing the experimental conditions and yields for Suzuki-Miyaura reactions involving 2,3-, 2,4-, and 3,5-dichlorophenylboronic acid derivatives, collated from different studies. This data, while not from a single comparative experiment, provides valuable insights into the reaction parameters for these building blocks.
Table 1: Suzuki-Miyaura Coupling of Dichlorophenylboronic Acid Isomers with Chloro-heterocycles
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acids | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | Varies | [1] |
| Arylboronic acids | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent | [2] |
| Arylboronic acids | 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/MeOH/H₂O | RT | 24 | Varies | [3] |
Note: The specific use of this compound was not detailed in the abstract of the study with 2,3,5-trichloropyridine. The yields are reported as "good" to "excellent" and "varies" as the specific substrate scope within the full articles would need to be consulted for precise figures for each isomer.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions based on the cited literature.
General Procedure for Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids[1]
A mixture of 2,3,5-trichloropyridine (1.0 mmol), the respective arylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.5 mol%) in a solvent mixture of H₂O (3.5 mL) and DMF (3.0 mL) is stirred at 60 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with Arylboronic Acids[2]
In a microwave reactor vial, 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) are combined. The catalyst, Pd(PPh₃)₄ (0.5 mol%), is added, followed by a solvent mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The residue is purified by column chromatography.
Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with Arylboronic Acids[3]
To a solution of 3,5-dichloro-1,2,4-thiadiazole (5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) in deaerated toluene (20 mL), a deaerated 2 M aqueous solution of K₂CO₃ (5 mL) and the arylboronic acid (5.5 mmol) in deaerated MeOH (5 mL) are added under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 24 hours. The product is then isolated and purified using standard procedures.
Application in Drug Discovery: ENPP1 Inhibitors
This compound serves as a valuable building block in the synthesis of biologically active molecules. A notable application is in the development of inhibitors for ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, which is crucial for the innate immune response against cancer.[4] By inhibiting ENPP1, the levels of the immune-stimulatory molecule cGAMP can be increased, leading to an enhanced anti-tumor immune response.
The structure-activity relationship (SAR) studies of ENPP1 inhibitors have highlighted the importance of the substituted aromatic fragments in binding to the enzyme's active site.[4] The dichlorophenyl moiety can contribute to the binding affinity and selectivity of the inhibitor. While specific comparative data on the performance of the 2,3-dichloro isomer versus other isomers in the final drug compound is often proprietary or not explicitly published, the inclusion of this moiety in inhibitor design suggests a favorable contribution to the overall pharmacological profile.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Synthesizing ENPP1 Inhibitors
The synthesis of small molecule inhibitors like those targeting ENPP1 often involves a multi-step process where building blocks such as this compound are incorporated through cross-coupling reactions.
Caption: General workflow for the synthesis of an ENPP1 inhibitor.
References
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dichlorophenylboronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for 2,3-Dichlorophenylboronic acid. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for dichlorophenylboronic acid isomers, it is classified as an irritant. All handling and disposal operations should be conducted by trained personnel wearing appropriate personal protective equipment (PPE).
Key Safety Data Summary
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves, and wash skin thoroughly after handling.[1][2] If skin irritation occurs, seek medical advice.[1][2] |
| Causes serious eye irritation | Eye Irritation, Category 2 | Wear eye protection.[1][2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical advice.[1][2] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] If inhaled, remove person to fresh air and keep comfortable for breathing.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[4][5] The following protocol outlines the necessary steps for its safe collection and disposal.
I. Waste Identification and Segregation
-
Designate a Waste Container: Clearly label a dedicated container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).[6][7]
-
Use a Compatible Container: The container must be chemically compatible with boronic acids. High-density polyethylene (HDPE) or glass containers with secure, leak-proof lids are appropriate choices.[5][7]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] It should be segregated from incompatible materials such as strong oxidizing agents and strong acids.[3][8]
II. Waste Collection and Container Management
-
Solid Waste: Carefully collect solid this compound waste and place it in the designated hazardous waste container. Minimize dust generation during transfer.[9]
-
Liquid Waste: For solutions containing this compound, pour the liquid into the designated waste container, using a funnel to prevent spills.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as contaminated gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste in the same container.[7]
-
Keep Container Closed: The hazardous waste container must be kept tightly closed at all times, except when adding waste.[8][10]
III. Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[8][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Safe Storage Conditions: The SAA should be a well-ventilated, secure area away from general laboratory traffic. The container should be stored in secondary containment to prevent spills.[11]
-
Regular Inspections: Weekly inspections of the SAA are required to check for container leakage or deterioration.[8][11]
IV. Arranging for Professional Disposal
-
Consult Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or your laboratory's Chemical Hygiene Plan.[6] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup.
-
Schedule a Pickup: Once the waste container is full, or in accordance with your institution's waste accumulation time limits (often up to one year for partially filled containers in an SAA), arrange for its collection by a licensed hazardous waste disposal company or your institution's EHS department.[6][8]
-
Documentation: Complete all necessary waste manifest forms accurately before the scheduled pickup.
V. Disposal of Empty Containers
-
Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7][12]
-
Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7][12]
-
Final Disposal: After triple-rinsing and defacing the original label, the empty container may be disposed of as regular, non-hazardous trash, depending on institutional policies.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.nl [fishersci.nl]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 2,3-Dichlorophenylboronic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2,3-Dichlorophenylboronic acid, a compound frequently used in Suzuki-Miyaura coupling reactions and the synthesis of biologically active molecules.[1][2] Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or eyeshields. | EN 166 (EU) or NIOSH (US) approved.[5][6][7] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a flame-resistant lab coat. | EU Directive 89/686/EEC, EN 374.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, is necessary if exposure limits are exceeded or if irritation occurs.[1][2][3][6][8] | NIOSH (US) or EN 143/149 (EU).[5] |
Note: Always inspect gloves before use and wash hands thoroughly after handling.[5][9]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
-
Avoid the formation of dust and aerosols during handling.[5][10]
2. Handling the Compound:
-
Wear all required PPE as specified in Table 1 before handling the substance.
-
When weighing, use a tared, sealed container to minimize dust dispersion.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
3. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulatory requirements.
-
Chemical Waste: Dispose of chemical waste in accordance with local, state, and federal regulations.[3] This should be done through an approved waste disposal plant.[3] Do not empty into drains.[3][11]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with good laboratory practices and applicable laws.
Experimental Workflow and Safety Procedures
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound 151169-74-3 [sigmaaldrich.com]
- 2. 3,4-Dichlorophenylboronic acid = 95 151169-75-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,3-二氯苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
